Aluminum sulfide (Al2S3)
Description
Significance in Contemporary Materials Science
The significance of aluminum sulfide (B99878) in modern materials science is primarily linked to its potential in a variety of cutting-edge applications. Researchers are actively exploring its use in energy storage, catalysis, and electronics.
One of the most promising areas of research is its application in energy storage , specifically in the development of aluminum-sulfur (Al-S) batteries. ahpmat.commit.edu These batteries are being investigated as a potential alternative to lithium-ion technology, offering the advantages of high theoretical energy density, safety, and the use of abundant, low-cost materials. mit.edunumberanalytics.com The high electrical conductivity and capacity of metal sulfides, in general, make them attractive for high-performance energy storage. numberanalytics.com
In the realm of catalysis , aluminum sulfide serves as a catalyst or catalyst support in various chemical reactions. nanorh.comnanorh.com Its reactivity is valuable for producing a range of commercially and academically important compounds. ahpmat.com For instance, it is used in the preparation of hydrogen sulfide and in the synthesis of organic compounds like ethanethiol. sciencemadness.orgchemicalbook.com
Furthermore, Al₂S₃ exhibits semiconductor and photovoltaic properties , making it a candidate for use in electronic and optoelectronic devices. nanorh.comchemmethod.com As a semiconductor, it has potential applications in the fabrication of components like field-effect transistors. nanorh.com Its optical properties also make it suitable for devices such as light-emitting diodes (LEDs) and optical switches. nanorh.com Thin films of aluminum sulfide are being explored for their use in the optoelectronics industry and for solar cell production. chemmethod.com
The nanoparticle form of aluminum sulfide has shown potential in sensing applications , particularly for detecting gases like hydrogen sulfide due to its high reactivity. nanorh.com It is also being investigated for environmental monitoring and for the conversion of CO₂ into useful chemicals. nanorh.com
Historical Context of Al2S3 Research
The study of aluminum compounds has a long history, with substances like alum (aluminum potassium sulfate) being used for millennia. sciencehistory.org However, the systematic study of aluminum sulfide is a more recent endeavor, emerging from the broader exploration of aluminum chemistry in the late 19th and early 20th centuries. Early researchers discovered that aluminum could react with sulfur to form stable sulfide compounds, though optimizing the synthesis required extensive investigation.
Throughout the 20th century, advancements in materials science and electrochemistry spurred further interest in aluminum sulfide. One of the alternative processes explored for primary aluminum production, though not yet commercially viable, was the electrolysis of aluminum sulfide. tms.org This process was considered for its potential energy savings compared to the conventional Hall-Héroult process. researchgate.net
The synthesis of aluminum sulfide can be achieved through a direct, highly exothermic reaction between aluminum and sulfur powders. sciencemadness.orgchemistrylearner.com
Scope and Research Imperatives for Al2S3 Systems
Current and future research on aluminum sulfide is focused on overcoming existing challenges and fully realizing its potential in various applications.
A major research imperative is the development of improved synthesis and processing techniques . For instance, atomic layer deposition (ALD) is being explored for creating thin films of aluminum sulfide with precise thickness and composition, which is crucial for applications in lithium-ion batteries and other microelectronics. vulcanchem.comresearchgate.net
In the context of energy storage , a key challenge is improving the efficiency and capacity retention of aluminum-sulfur batteries. researchgate.net Research is focused on understanding and mitigating the issues that lead to capacity fade, such as the interaction between sulfur and the electrolyte. acs.org The development of new, more stable electrolytes is a critical area of investigation. acs.org
The exploration of aluminum sulfide's various crystalline forms , or polymorphs, is another important research avenue. chemicalbook.compw.livewikipedia.org Aluminum sulfide exists in several structures, including alpha (α), beta (β), gamma (γ), and delta (δ) phases, each with different properties. chemicalbook.comvulcanchem.comwikipedia.org Understanding these structures is fundamental to tailoring the material for specific applications. For example, the most stable alpha form has a hexagonal symmetry.
Furthermore, there is a continued need to investigate the fundamental physicochemical properties of aluminum sulfide to expand its applications. This includes a deeper understanding of its electrical, optical, and structural characteristics, particularly at the nanoscale where it exhibits enhanced reactivity and quantum effects. nanorh.comchemmethod.com
Data Tables
Table 1: Crystalline Structures of Aluminum Sulfide
| Phase | Crystal System | Space Group | Notes |
| α-Al₂S₃ | Hexagonal | P6₁ | Most stable form at ambient conditions. wikipedia.org |
| β-Al₂S₃ | Hexagonal | P6₃mc | Obtained by annealing the alpha phase. wikipedia.org |
| γ-Al₂S₃ | Trigonal | R-3c | Similar structure to γ-Al₂O₃. wikipedia.orgmaterialsproject.org |
| δ-Al₂S₃ | Tetragonal | I4₁/amd | Forms under high pressure. vulcanchem.comwikipedia.orgmaterialsproject.org |
Table 2: Key Properties of Aluminum Sulfide
| Property | Value |
| Chemical Formula | Al₂S₃ pw.live |
| Molar Mass | 150.16 g/mol nanorh.com |
| Density | 2.02 g/cm³ nanorh.com |
| Melting Point | 1,100 °C nanorh.com |
| Boiling Point | 1,500 °C (sublimes) nanorh.com |
| Band Gap Energy (Thin Film) | 2.4 - 3.0 eV chemmethod.comchemmethod.com |
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;trisulfide | |
|---|---|---|
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InChI |
InChI=1S/2Al.3S/q2*+3;3*-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGPNLGKIHLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
[Al+3].[Al+3].[S-2].[S-2].[S-2] | |
| Source | PubChem | |
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Molecular Formula |
Al2S3 | |
| Record name | aluminium sulfide | |
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DSSTOX Substance ID |
DTXSID80893235 | |
| Record name | Aluminum sulfide (Al2S3) | |
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Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Yellowish-gray solid with an odor of hydrogen sulfide; [Merck Index] Yellowish granules with an odor of rotten eggs; [Alfa Aesar MSDS] Decomposes in moisture producing hydrogen sulfide; [Hawley] | |
| Record name | Aluminum sulfide (Al2S3) | |
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| Record name | Aluminum sulfide | |
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CAS No. |
1302-81-4 | |
| Record name | Aluminum sulfide | |
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| Record name | Aluminum sulfide (Al2S3) | |
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| Record name | Aluminum sulfide (Al2S3) | |
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| Record name | Dialuminium trisulphide | |
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| Record name | ALUMINUM SULFIDE | |
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Synthetic Methodologies for Al2s3
Direct Synthesis Routes for Bulk Al₂S₃
The production of aluminum sulfide (B99878) in bulk form is predominantly achieved through high-temperature direct synthesis methods. These routes are characterized by the direct combination of elemental precursors or the conversion of aluminum-containing compounds.
Solid-State Reaction Pathways
The most fundamental method for synthesizing aluminum sulfide is the direct solid-state reaction between aluminum and sulfur. rsc.orgnih.gov This approach involves reacting the two elements, typically in powdered form, at elevated temperatures according to the exothermic reaction:
2Al + 3S → Al₂S₃
This reaction can be highly vigorous and difficult to control when finely divided powders are used. rsc.org One described laboratory-scale synthesis involves mixing powdered aluminum and 100-mesh sulfur in a 2:3 ratio by mass and initiating the reaction with heat from a Bunsen burner in a test tube. nih.gov To moderate the potentially violent reaction, an alternative method employs lead sulfide (PbS) as the sulfur source. In this process, granulated aluminum is mixed with powdered lead sulfide, and the mixture is heated rapidly in a clay crucible. rsc.org The reaction is less volatile, and the molten aluminum sulfide can be separated from the resulting lead. rsc.org
Carbosulfidation Processes for Al₂S₃ Production
Carbosulfidation is an indirect route for producing aluminum sulfide from alumina (B75360) (Al₂O₃), which serves as a more stable and common starting material. This process involves the reaction of alumina with a sulfur-bearing gas, such as hydrogen sulfide (H₂S), in the presence of carbon as a reducing agent at high temperatures. researchgate.netaip.org The primary reaction is:
Al₂O₃(s) + 3C(s) + 3H₂S(g) → Al₂S₃(l) + 3H₂(g) + 3CO(g)
Thermodynamic analysis predicts that the conversion of alumina to aluminum sulfide becomes significant at temperatures above 1400°C at one atmosphere of pressure. researchgate.netaip.org Experimental investigations have confirmed these predictions. In studies using dilute hydrogen sulfide gas in an argon carrier, the conversion rate of alumina to aluminum sulfide was found to increase with temperature. researchgate.netaip.org X-ray diffraction (XRD) analysis of the reaction products confirmed the formation of solid Al₂S₃. researchgate.netaip.org
Table 1: Experimental Conditions and Conversion Rates for Carbosulfidation of Alumina
| Temperature (°C) | Gaseous Reductant | Carrier Gas | Conversion (Al₂O₃ to Al₂S₃) | Source(s) |
|---|---|---|---|---|
| 1100 - 1500 | Dilute H₂S | Argon | >80% at 1500°C | researchgate.net, aip.org |
Aluminothermic Reduction Approaches for Sulfides
Aluminum sulfide is also a key byproduct in aluminothermic reduction processes designed for the production of aluminum master alloys from metal sulfides. aip.organl.gov In this approach, aluminum acts as a reducing agent to convert a more stable metal sulfide (e.g., manganese sulfide, MnS) into its elemental metal, which then alloys with the excess molten aluminum. aip.organl.gov The generalized reaction is:
3MS(s) + 2Al(l) → 3M(in Al) + Al₂S₃(g)
A critical aspect of this process is the high volatility of the aluminum sulfide byproduct under pyrometallurgical conditions. aip.org By conducting the reaction under vacuum (reactive vacuum distillation), the gaseous Al₂S₃ can be continuously removed from the system. aip.organl.gov This removal shifts the reaction equilibrium to the right, driving the reduction of the metal sulfide to completion and resulting in high yields of the desired metal. aip.org This technique has been successfully demonstrated for the production of a 10 wt% manganese-aluminum master alloy (AlMn10) from manganese sulfide, achieving a manganese yield of over 95%. aip.organl.gov This sulfide-based route is being explored as a more sustainable alternative to traditional methods for producing various ferroalloys and master alloys. hanyang.ac.kr
Advanced Thin Film Deposition Techniques for AlSₓ
For applications in microelectronics and energy storage, the deposition of thin films of aluminum sulfide (often non-stoichiometric, denoted as AlSₓ) is required. Atomic Layer Deposition is a premier technique for this purpose due to its precise, layer-by-layer growth control. researchgate.netacs.org
Atomic Layer Deposition (ALD) of AlSₓ Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions between gaseous precursors. researchgate.net The ALD of aluminum sulfide involves alternating exposures of an aluminum-containing precursor and a sulfur-containing precursor, typically hydrogen sulfide, separated by inert gas purges. aip.orgresearchgate.net This cycle of exposure and purging is repeated to build a film of the desired thickness. aip.org The resulting AlSₓ films are often amorphous when deposited at lower temperatures. researchgate.netaip.orgacs.org
Precursor Chemistry and Selection
The choice of precursors is critical in ALD as it dictates the reaction mechanism, growth rate, and deposition temperature window. acs.org For aluminum sulfide ALD, two primary aluminum precursors have been extensively studied.
Trimethylaluminum (B3029685) (TMA) and Hydrogen Sulfide (H₂S): This is a common precursor combination for AlSₓ ALD. aip.orgresearchgate.net The process involves the sequential surface reactions of TMA (Al(CH₃)₃) and H₂S. aip.org Density Functional Theory (DFT) calculations show that the process can be divided into two half-reactions where ligand exchange occurs via a four-membered ring transition state. rsc.orgnih.gov Experimental studies have demonstrated successful deposition in a temperature range of 100°C to 200°C, achieving a growth per cycle (GPC) of approximately 1.3 Å. aip.orgresearchgate.net The purge time between precursor pulses has been identified as a critical parameter, with longer purge times leading to a higher growth rate. aip.orgresearchgate.net A plasma-enhanced ALD (PE-ALD) process using TMA and an H₂S-plasma has also been developed, showing a growth rate of 1.2 Å/cycle at 90°C and a wide self-limiting temperature window up to 350°C. aip.org
Tris(dimethylamido)aluminum and Hydrogen Sulfide (H₂S): To address challenges such as the long purge times required for the TMA process, tris(dimethylamido)aluminum [Al(N(CH₃)₂)₃] has been used as an alternative aluminum precursor. hanyang.ac.kracs.org This combination enables self-limiting growth of AlSₓ films in a temperature range of 100°C to 250°C. researchgate.netacs.org In-situ studies revealed that the growth per cycle is highly temperature-dependent, decreasing linearly from approximately 0.45 Å/cycle at 100°C to about 0.1 Å/cycle at 250°C. researchgate.netacs.org These ALD AlSₓ films have been evaluated as potential anode materials for lithium-ion batteries. researchgate.netacs.org
Table 2: Comparison of ALD Precursor Systems for AlSₓ Thin Films
| Aluminum Precursor | Sulfur Precursor | Deposition Temperature | Growth Per Cycle (GPC) | Film Crystallinity | Source(s) |
|---|---|---|---|---|---|
| Trimethylaluminum (TMA) | H₂S | 100 - 200°C | ~1.3 Å | Amorphous | researchgate.net, aip.org |
| Trimethylaluminum (TMA) | H₂S-Plasma | 90 - 350°C | 1.2 Å (at 90°C) | Amorphous | aip.org |
| Tris(dimethylamido)aluminum | H₂S | 100 - 250°C | 0.45 Å (at 100°C) to 0.1 Å (at 250°C) | Amorphous | researchgate.net, acs.org |
Table of Compounds
Growth Mechanisms and Kinetics (e.g., Self-Limiting Growth, Ligand Exchange Reactions, Purge Time Effects, Growth per Cycle Analysis)
The synthesis of aluminum sulfide (Al2S3) thin films via atomic layer deposition (ALD) is governed by specific growth mechanisms and kinetic factors that are crucial for controlling film properties. The process typically involves sequential, self-limiting reactions between gaseous precursors, such as trimethylaluminum (TMA) and hydrogen sulfide (H2S), on a substrate surface. researchgate.netacs.org
Self-Limiting Growth: A key characteristic of ALD is its self-limiting nature, where the film growth automatically terminates once all available surface reaction sites are occupied by a precursor molecule. researchgate.netaip.org For Al2S3 ALD using TMA and H2S, self-limiting growth has been demonstrated in a temperature window of 100°C to 250°C. acs.organl.gov Studies have shown that the growth rate saturates with sufficient precursor exposure. aip.org For instance, at 150°C, the growth rate becomes self-limiting with a 1-second exposure to both TMA and H2S. aip.org Plasma-enhanced ALD (PE-ALD) processes also exhibit self-saturated growth characteristics over a broad temperature range, from 90°C to 350°C. aip.orgbond.edu.au
TMA half-reaction: TMA reacts with the sulfhydryl (-SH) groups on the substrate surface. This is a ligand exchange reaction where a methyl group from TMA is eliminated by reacting with a surface sulfhydryl group, proceeding through a four-membered ring transition state. rsc.orgresearchgate.netnih.gov
H2S half-reaction: The H2S precursor then reacts with the remaining methyl groups on the surface, also via a four-membered ring transition state, to complete the Al2S3 layer and regenerate the sulfhydryl-terminated surface for the next cycle. rsc.orgnih.gov
It has been noted that the TMA half-reaction is more challenging on a sulfhydrylated surface compared to a hydroxylated surface. researchgate.netnih.gov
Purge Time Effects: A non-trivial aspect of thermal Al2S3 ALD is the significant dependence of the growth rate on the purge time between precursor pulses. aip.orgdntb.gov.ua Research has shown that increasing the purge time can lead to a higher growth per cycle (GPC). researchgate.netaip.org For example, at 150°C, the average GPC increased from 0.4 Å/cycle to 1.3 Å/cycle as the purge time was extended from 40 seconds to 90 seconds. aip.org Beyond 90 seconds, the growth rate remained constant. aip.org This unusual behavior, where longer purge times are required to achieve maximum growth rate, suggests complex surface chemistry and potential desorption of inhibiting species or reaction byproducts. aip.orgaip.org This dependency can lead to prohibitively long deposition times, posing a challenge for commercial applications. aip.org
Growth per Cycle (GPC) Analysis: The GPC is a critical parameter in ALD. For thermal ALD of Al2S3 using TMA and H2S, a GPC of approximately 1.3 Å has been achieved at 150°C with optimized purge times. researchgate.netaip.org However, the GPC is highly dependent on temperature. acs.orgaip.org In one study using tris(dimethylamido)aluminum and H2S, the GPC decreased linearly from ~0.45 Å/cycle at 100°C to ~0.1 Å/cycle at 250°C. acs.organl.gov In contrast, PE-ALD processes can offer different growth characteristics. A PE-ALD process using TMA and H2S-plasma demonstrated a linear growth rate of 1.2 Å/cycle at 90°C. aip.orgbond.edu.au The ALD window for this PE-ALD process showed two zones: a constant GPC of about 1.2 Å/cycle between 90°C and 200°C, followed by a decreasing GPC at higher temperatures up to 350°C. aip.org
| ALD Method | Precursors | Temperature (°C) | Purge Time (s) | GPC (Å/cycle) | Reference |
|---|---|---|---|---|---|
| Thermal ALD | TMA, H2S | 150 | 40 | 0.4 | aip.org |
| Thermal ALD | TMA, H2S | 150 | 90 | 1.3 | aip.org |
| Thermal ALD | Tris(dimethylamido)aluminum, H2S | 100 | N/A | ~0.45 | acs.org |
| Thermal ALD | Tris(dimethylamido)aluminum, H2S | 250 | N/A | ~0.1 | acs.org |
| PE-ALD | TMA, H2S-plasma | 90-200 | N/A | 1.2 | aip.org |
Plasma-Enhanced Atomic Layer Deposition (PE-ALD) Processes
Plasma-Enhanced Atomic Layer Deposition (PE-ALD) has been developed as an alternative to thermal ALD for synthesizing Al2S3 thin films, offering benefits such as different reaction mechanisms and potentially lower deposition temperatures. aip.org A notable PE-ALD process for Al2S3 utilizes trimethylaluminum (TMA) in combination with a hydrogen sulfide (H2S) plasma. aip.orgbond.edu.au
In this process, while the corresponding thermal ALD process with TMA and H2S was found to stop growing after just two cycles, the PE-ALD method demonstrated linear and self-limited growth. aip.org The growth characteristics were studied over a temperature range of 90°C to 350°C, achieving a growth rate of 1.2 Å/cycle at 90°C. aip.orgbond.edu.au The mechanism in PE-ALD differs significantly from thermal ALD. In-situ mass spectrometry has confirmed that the process relies on combustion reactions occurring during the plasma step, which is crucial for sustained growth. aip.orgbond.edu.au A key reaction product observed during the plasma phase is carbon disulfide (CS2). aip.org
The resulting Al2S3 films from this PE-ALD process are reported to be amorphous and pinhole-free, as determined by X-ray diffraction and scanning electron microscopy. aip.orgbond.edu.au This method provides a viable route to produce high-quality Al2S3 films with precise thickness control, which is essential for applications in microelectronics and energy storage. bond.edu.au
Electrodeposition Methods for Al2S3 Thin Films
Electrodeposition represents a cost-effective and scalable chemical method for synthesizing aluminum sulfide (Al2S3) thin films. chemmethod.comchemmethod.comresearchgate.net This technique involves the deposition of a material onto a conductive substrate from an electrolyte bath under an applied potential.
A typical electrodeposition setup for Al2S3 thin films consists of an electrochemical cell with a specific bath composition and electrode configuration. chemmethod.comchemmethod.com
Electrolyte Bath: The bath contains aqueous solutions of a cation source and an anion source. A common composition includes 0.1 M aluminum sulfate (B86663) (AlSO4·17H2O) as the source of Al2+ ions and 1 M sodium sulfate (Na2SO4) as the source of S2- ions, dissolved in distilled water. chemmethod.comchemmethod.comresearchgate.net
Electrodes: Indium Tin Oxide (ITO) coated glass is typically used as the cathode (the substrate upon which the film is deposited), while a carbon or fluorine electrode serves as the anode. chemmethod.comchemmethod.comresearchgate.net
The deposition is carried out by applying a DC voltage (e.g., 10 V) for a short duration (e.g., 1-5 minutes). The temperature of the bath is a critical parameter, with growth typically performed in the range of 50°C to 80°C (323 K to 353 K). chemmethod.comchemmethod.comresearchgate.net The properties of the resulting Al2S3 films, such as crystallinity, morphology, and band gap, are influenced by the deposition temperature. chemmethod.comchemmethod.com Films deposited via this method have been found to possess a hexagonal, wurtzite-like crystal structure. chemmethod.comchemmethod.comresearchgate.net The band gap of these films can be tuned, for instance, from 2.4 eV to 3.0 eV, by varying the deposition temperature within the 323 K to 353 K range. chemmethod.comchemmethod.comresearchgate.net
| Parameter | Specification | Reference |
|---|---|---|
| Cation Source | 0.1 M Aluminum Sulfate (AlSO4·17H2O) | chemmethod.comchemmethod.com |
| Anion Source | 1 M Sodium Sulfate (Na2SO4) | chemmethod.comchemmethod.com |
| Cathode | Indium Tin Oxide (ITO) | chemmethod.comchemmethod.com |
| Anode | Carbon/Fluorine Electrode | chemmethod.comchemmethod.com |
| Bath Temperature | 50 - 80 °C (323 - 353 K) | chemmethod.comchemmethod.com |
| Applied Voltage | 10 V DC |
Nanostructure and Nanocomposite Fabrication
Synthesis of Al2S3 Nanoparticles
The synthesis of aluminum sulfide nanoparticles is a key step in the development of advanced materials for various applications. One successful approach to produce Al2S3 nanoparticles is through electrochemical methods. researchgate.net This technique has been employed to create Al2S3 nanoparticles which were subsequently used as photocatalysts. researchgate.net Another effective strategy for generating nanosized Al2S3 is through mechanical means, such as ball milling. This one-step, facile method has been used to create Al2S3/C nanocomposites where the Al2S3 exists as ultrafine nanocrystals. researchgate.net The high-energy impact and friction during ball milling facilitate the formation of nanoparticles and their simultaneous integration with a conductive carbon matrix. researchgate.net
Electrochemical Synthesis of Al2S3/Transition Metal Sulfide Nanocomposites (e.g., Al2S3/MoS2)
Electrochemical methods provide an environmentally friendly route for the synthesis of Al2S3-based nanocomposites. scirp.org A notable example is the synthesis of an Al2S3/Molybdenum Disulfide (MoS2) nanocomposite. scirp.orgscirp.org
The synthesis is performed in an electrolytic cell under the following conditions:
Electrodes: An aluminum (Al) wire and a molybdenum (Mo) wire are used together as the anode, with a platinum electrode serving as the cathode. scirp.orgscirp.org
Electrolyte: The electrolyte is a 0.2 M aqueous solution of sodium sulfide (Na2S), which acts as the sulfur source. scirp.orgscirp.org
Conditions: A current of 20 mA and a potential of 12 V are applied for approximately 2.5 hours with continuous stirring. scirp.orgscirp.org
During electrolysis, Al and Mo metals from the anode react with sulfide ions from the electrolyte, leading to the co-formation of Al2S3 and MoS2. The resulting precipitate, a nanocomposite of Al2S3/MoS2, is collected by filtration, washed, and dried at high temperature (750°C) to remove impurities. scirp.org Characterization of the Al2S3/MoS2 nanocomposite revealed a crystalline size of approximately 49.85 nm and a band gap of 2.51 eV. scirp.orgscirp.org
Control over Nanocrystal Morphology and Dispersion (e.g., Anchoring on Carbon Sheets)
Controlling the morphology and dispersion of Al2S3 nanocrystals is critical for optimizing their performance in applications like energy storage. Low intrinsic conductivity and volume expansion are common challenges for metal sulfides. researchgate.net To address these issues, strategies have been developed to create specific nanostructures and ensure their effective dispersion within a conductive matrix.
One successful method involves anchoring ultrafine Al2S3 nanocrystals onto two-dimensional carbon sheets. researchgate.net This is achieved through a one-step ball milling process, which not only reduces the Al2S3 to the nanoscale but also uniformly disperses and anchors these nanocrystals onto the carbon support. researchgate.net This intimate contact with the conductive carbon sheets enhances electrical conductivity and helps accommodate volume changes during electrochemical cycling. researchgate.net
Another approach to morphological control is the hydrothermal synthesis of Al2S3 nanowalls directly onto a conductive substrate like nickel foam. repec.org This method, when combined with graphene oxide, results in a hierarchical structure with a high surface area. repec.org The resulting GO-based Al2S3 nanowalls exhibit excellent pseudocapacitive behavior, demonstrating the advantage of this specific morphology for supercapacitor applications. repec.org Similarly, flakes of Al2S3 have been grown on multi-walled carbon nanotubes (MWCNTs) pre-deposited on NiCo foam using a hydrothermal method, creating a binder-free, heterostructured electrode with high capacitance and stability. bohrium.com
Isolation of Molecular Aluminum Sulfides (e.g., Cyclic Aluminum Polysulfides)
While aluminum sulfide is typically encountered as a polymeric solid, recent research has focused on the synthesis and isolation of discrete, molecular aluminum sulfide compounds, including cyclic polysulfides. These efforts are significant as they provide access to soluble and characterizable forms of aluminum-sulfur compounds, offering insights into their fundamental chemical properties and potential as precursors for materials science applications.
A key strategy for isolating molecular aluminum sulfides involves the use of sterically demanding ligands to stabilize the aluminum center and prevent polymerization. This approach has enabled the synthesis of unique cyclic structures.
A notable advancement is the isolation of five- and six-membered cyclic aluminum polysulfides through the controlled, stepwise sulfurization of a dihydridoaluminium precursor. nih.govresearchgate.net The reaction of an N-heterocyclic carbene-stabilized terphenyl dihydridoaluminium with elemental sulfur allows for the formation of distinct molecular entities. nih.gov The stoichiometry of the elemental sulfur is a critical factor in determining the final product. nih.gov
The reaction pathway involves the initial formation of a monomeric aluminum hydride hydrogensulfide. nih.gov Further reaction with sulfur leads to the formation of cyclic polysulfides. nih.gov These compounds have been thoroughly characterized using multinuclear NMR spectroscopy and single-crystal X-ray diffraction, which confirmed their cyclic structures. nih.gov
Another successful approach to molecular aluminum sulfides involves the reaction of an aluminum-dithiol, LAl(SH)₂, (where L = HC[C(Me)N(Ar)]₂, Ar = 2,6-iPr₂C₆H₃) with sources of sulfur. This method has yielded rare examples of aluminum polysulfides, such as LAlS₆ and LAlS₄. nih.gov These compounds were also characterized by spectroscopic methods and single-crystal X-ray diffraction. nih.gov
Furthermore, low-temperature synthesis routes have been developed to obtain aluminum sulfide cage complexes. The reaction of Me₃N·AlH₃ with S(SiMe₃)₂ in a hydrocarbon solution leads to the formation of adamantanyl-type aluminum sulfide clusters, specifically Al₄S₅(H)₂(NMe₃)₄·PhMe and Al₄S₆(NMe₃)₄. acs.org
Table 1: Key Research Findings on the Isolation of Molecular Aluminum Sulfides
| Precursor/Reactant | Thiation Reagent | Isolated Molecular Aluminum Sulfide | Key Findings & Characterization |
| N-heterocyclic carbene-stabilized terphenyl dihydridoaluminium | Elemental Sulfur | Monomeric aluminum hydride hydrogensulfide, five- and six-membered cyclic aluminum polysulfides | Isolation achieved under mild conditions; products characterized by multinuclear NMR and single-crystal X-ray diffraction. nih.gov |
| LAl(SH)₂ (L = HC[C(Me)N(Ar)]₂, Ar = 2,6-iPr₂C₆H₃) | Excess sulfur and (MesAg)₄ | LAlS₄ | Formation of a rare aluminum polysulfide, characterized by spectroscopic methods and single-crystal X-ray diffraction. nih.gov |
| Me₃N·AlH₃ | S(SiMe₃)₂ | Al₄S₅(H)₂(NMe₃)₄·PhMe and Al₄S₆(NMe₃)₄ | Low-temperature synthesis of adamantanyl Al₄S₆ framework; structure confirmed by X-ray crystallography. acs.org |
Table 2: Structural Data for Selected Molecular Aluminum Sulfides
| Compound | Ring Size/Structure | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Six-membered cyclic aluminum polysulfide | 6 | N/A | N/A |
| Five-membered cyclic aluminum polysulfide | 5 | N/A | N/A |
| Al₄S₆(NMe₃)₄ | Adamantanyl Al₄S₆ framework | Al–N = 1.991(4), Al–S = 2.2235(7) | S–Al–S = 114.61(2), S–Al–N = 103.65(3), Al–S–Al = 97.82(6) acs.org |
Crystallography and Polymorphism of Al2s3
Identified Crystal Structures and Polymorphs of Al₂S₃
The various polymorphs of Al₂S₃ are typically designated by Greek letters (α, β, γ, δ), each corresponding to a specific crystal system and set of lattice parameters. vulcanchem.com
The alpha (α) phase of aluminum sulfide (B99878) is the most stable form at ambient conditions. vulcanchem.com It possesses a hexagonal crystal structure. wikipedia.orgsemanticscholar.org The lattice parameters for α-Al₂S₃ are reported as a = 6.423 Å and c = 17.83 Å, with a density of 2.32 g/cm³. wikipedia.orgchemicalbook.com This phase is noted for its wide bandgap and ionic conductivity. The structure of α-Al₂S₃ is based on a hexagonal close-packed arrangement of sulfur anions, with aluminum cations occupying one-third of the tetrahedral holes. wikipedia.orgchemicalbook.com
The beta (β) phase of aluminum sulfide is a high-temperature polymorph, also with a hexagonal crystal structure. wikipedia.org It can be obtained by annealing the α-phase at several hundred degrees Celsius. wikipedia.orgchemicalbook.com The β-phase is characterized by a different arrangement of atoms, leading to distinct ionic mobility. Its lattice parameters are a = 3.579 Å and c = 5.829 Å, resulting in a higher density of 2.495 g/cm³ compared to the α-phase.
The gamma (γ) phase of aluminum sulfide exhibits trigonal symmetry and is typically observed under high-pressure synthesis conditions. wikipedia.org Similar to the β-phase, it can also be formed by annealing the α-phase. wikipedia.orgchemicalbook.com At very high temperatures, the γ-Al₂S₃ form becomes stable, having a structure similar to γ-Al₂O₃. wikipedia.orgchemicalbook.com The lattice parameters for this phase are approximately a = 6.47 Å and c = 17.26 Å, with a density of 2.36 g/cm³.
The delta (δ) phase of aluminum sulfide is formed under high pressure, typically in the range of 2-65 kbar. wikipedia.orgchemicalbook.comvulcanchem.com This polymorph has a tetragonal "spinel-defect" structure where the lattice vacancies are arranged in a superlattice. wikipedia.orgchemicalbook.com The δ-phase has unique charge transport properties. Its lattice constants are a = 7.026 Å and c = 29.819 Å, with a density of 2.71 g/cm³.
Table 1: Crystallographic Data of Al₂S₃ Polymorphs
| Phase | Crystal System | Space Group | a (Å) | c (Å) | Density (g/cm³) |
| α-Al₂S₃ | Hexagonal | P6₁ | 6.423 | 17.83 | 2.32 |
| β-Al₂S₃ | Hexagonal | P6₃mc | 3.579 | 5.829 | 2.495 |
| γ-Al₂S₃ | Trigonal | - | 6.47 | 17.26 | 2.36 |
| δ-Al₂S₃ | Tetragonal | I4₁/amd | 7.026 | 29.819 | 2.71 |
Data sourced from multiple references. wikipedia.orgchemicalbook.com
γ-Al2S3 (High-Pressure Trigonal Phase)
Arrangement of Lattice Vacancies and Their Influence on Material Properties
A key feature of the crystallography of aluminum sulfide is the presence and arrangement of lattice vacancies. wikipedia.orgchemicalbook.com Most of the known polymorphs possess wurtzite-like structures, and their primary distinction lies in the ordering of these vacancies, which can form either ordered or disordered sublattices. wikipedia.orgchemicalbook.com In contrast to aluminum oxide (Al₂O₃), where aluminum ions occupy octahedral holes, the larger framework of Al₂S₃ results in aluminum ions stabilizing in one-third of the tetrahedral holes within a hexagonally close-packed arrangement of sulfide anions. wikipedia.orgchemicalbook.com
At elevated temperatures, the aluminum centers can become randomized, leading to a "defect wurtzite" structure. wikipedia.orgchemicalbook.com This arrangement of vacancies significantly influences the material's properties, including its ionic conductivity and charge transport characteristics, which are critical for applications such as solid-state electrolytes and battery cathodes. For instance, the defect structure of δ-Al₂S₃ is noted to enhance redox reversibility in battery applications.
Phase Transitions and Thermodynamic Stability of Polymorphs
The different polymorphs of Al₂S₃ can transform from one to another under specific conditions of temperature and pressure. wikipedia.orgchemicalbook.comvulcanchem.com The α-phase is the most thermodynamically stable form under ambient conditions. vulcanchem.com
Annealing the α-phase at several hundred degrees Celsius can induce a transition to the β and γ phases. wikipedia.orgchemicalbook.com For example, heating α-Al₂S₃ at 500°C can convert it to the β-phase, which is reported to have enhanced thermal stability. Further heating to still higher temperatures stabilizes the γ-Al₂S₃ form. wikipedia.orgchemicalbook.com
High-pressure conditions favor the formation of the δ-phase. wikipedia.orgchemicalbook.comvulcanchem.com Compressing aluminum sulfide to pressures between 2 and 65 kbar results in the δ-phase with its characteristic tetragonal vacancy-ordered superlattice. wikipedia.orgchemicalbook.comvulcanchem.com Research indicates that only the α-Al₂S₃ and the high-temperature γ-Al₂S₃ phases may be truly stable, with α-Al₂S₃ existing from room temperature up to approximately 1000 °C, and the γ-phase being stable from around 1000 °C to its melting point. researchgate.net
Defect Chemistry and Non-Stoichiometry in AlSₓ Films
The synthesis of thin films of aluminum sulfide often leads to materials that are non-stoichiometric, commonly denoted as AlSₓ, where 'x' deviates from the ideal stoichiometric value of 1.5. This non-stoichiometry is intimately linked to the defect chemistry of the film, which governs its structural and electronic properties. A prominent method for synthesizing these films is Atomic Layer Deposition (ALD). vulcanchem.comresearchgate.net
ALD allows for precise control over film thickness by using self-limiting surface reactions. researchgate.net For AlSₓ films, typical precursors include an aluminum source, such as trimethylaluminum (B3029685) (TMA) or tris(dimethylamido)aluminum, and a sulfur source like hydrogen sulfide (H₂S). vulcanchem.comresearchgate.netresearchgate.net Research has shown that the ALD process for AlSₓ is self-limiting within a temperature window of approximately 100°C to 250°C. researchgate.netresearchgate.net Within this range, the resulting films are typically amorphous, meaning they lack long-range crystalline order. researchgate.netresearchgate.net
The concept of defect chemistry in this context refers to the types, concentrations, and interactions of point defects within the material. In non-stoichiometric AlSₓ films, these defects are inherent. For instance, a sulfur-deficient film (x < 1.5) would have a high concentration of sulfur vacancies, while a sulfur-rich film (x > 1.5) might contain aluminum vacancies or sulfur interstitials. These intrinsic defects create localized disruptions in the atomic and electronic structure, acting as charge carriers or trapping centers, which in turn dictates the material's electrical behavior.
While direct, extensive studies on the defect chemistry of AlSₓ are not as common as for other semiconductors, the principles can be understood from research on analogous materials like tin sulfide (SnS). In SnS films, non-stoichiometry is a critical factor influencing morphology and electrical properties. researchgate.netarxiv.orgresearchgate.net For example, sulfur-rich SnS films show a significant increase in p-type carrier density, attributed to the formation of acceptor-type defects. researchgate.netresearchgate.net Conversely, sulfur-poor conditions can lead to self-compensation between different types of defects. researchgate.netresearchgate.net Non-stoichiometry also impacts film morphology, with stoichiometric compositions generally yielding smoother, denser films, while non-stoichiometric films tend to be rougher and more porous. researchgate.netarxiv.org
Applying these principles to AlSₓ suggests that controlling the precursor supply during ALD can tailor the film's stoichiometry. This control over the Al:S ratio is crucial for tuning the defect landscape and, consequently, the film's properties for specific applications, such as in lithium-ion batteries or electronic devices. vulcanchem.comresearchgate.net
The table below summarizes key findings from research on the synthesis of AlSₓ thin films.
| Synthesis Method | Precursors | Temperature Range (°C) | Key Findings |
| Atomic Layer Deposition (ALD) | Tris(dimethylamido)aluminum and H₂S | 100 - 250 | Growth is self-limiting; films are amorphous. vulcanchem.comresearchgate.netresearchgate.net |
| Atomic Layer Deposition (ALD) | Trimethylaluminum (TMA) and H₂S | 100 - 200 | Growth rate is dependent on purge times between precursor exposures. researchgate.net |
Electronic Structure and Charge Transport Phenomena
Band Structure Engineering and Wide Bandgap Characteristics
Aluminum sulfide (B99878) (Al₂S₃) is recognized as a semiconductor with a notable wide bandgap. researchgate.net Theoretical and experimental studies have reported varying values for its bandgap, influenced by the material's phase and the measurement or calculation technique employed. For instance, the α-phase of Al₂S₃, which possesses a hexagonal symmetry, has a calculated insulating gap of 4.1 eV. researchgate.net Other studies have reported experimental optical bandgaps for Al₂S₃ thin films in the range of 2.4–3.0 eV. chemmethod.com The wide bandgap nature of Al₂S₃ makes it a candidate for applications in electronic and optoelectronic devices. imarcgroup.com
The electronic structure of Al₂S₃, particularly the α-phase, has been investigated using density functional theory (DFT). These calculations reveal that the insulating nature of Al₂S₃ is a significant factor in certain applications, such as in aluminum-sulfur batteries where it is the discharge product. acs.org The band structure of Al₂S₃ can be influenced by factors such as doping. For example, in studies of Al-doped Zinc Sulfide (ZnS), increasing the aluminum concentration has been shown to decrease the optical band gap. semanticscholar.org This suggests the potential for band structure engineering in Al₂S₃-based materials to tailor their electronic properties for specific applications.
Different computational methods yield varying bandgap values. For instance, the GGA-PBE functional gives a bandgap of approximately 3 eV for α-Al₂S₃, while the hybrid functional HSE06 provides a higher value of 4.95 eV. researchgate.net Another functional, r++SCAN, has calculated the insulating gap to be 4.1 eV, which is closer to the experimental optical gap of 4.2 eV. researchgate.net It is important to note that theoretical calculations often determine the fundamental bandgap, which can differ from the optical bandgap measured experimentally. researchgate.net
Table 1: Reported Bandgap Values for Aluminum Sulfide (Al₂S₃)
| Al₂S₃ Phase/Form | Bandgap Value (eV) | Method | Reference |
| α-Al₂S₃ | 4.1 | Calculation (r++SCAN) | researchgate.net |
| α-Al₂S₃ | ~3 | Calculation (GGA-PBE) | researchgate.net |
| α-Al₂S₃ | 4.95 | Calculation (HSE06) | researchgate.net |
| Thin Film | 2.4 - 3.0 | Experimental | chemmethod.com |
| General | 4.1 | General Reference | researchgate.net |
Carrier Transport Mechanisms in Al₂S₃
The movement of charge within aluminum sulfide is a critical aspect of its functionality in various electrochemical systems. Both ionic and electronic contributions to conductivity are considered, with their relative importance depending on the specific conditions and material structure.
Ionic Conductivity (e.g., Al³⁺ Vacancy Migration)
Ionic transport in Al₂S₃ is a key factor, particularly in the context of its use in batteries. acs.org The migration of ions, such as aluminum ions (Al³⁺), is often facilitated by defects within the crystal structure, most notably vacancies. arxiv.orgresearchgate.net The presence of Al³⁺ vacancies can create pathways for ionic movement. arxiv.orgresearchgate.net First-principles calculations have been used to study the concentrations and mobilities of various potential charge carriers in Al₂S₃. acs.org
Electronic Conductivity Contributions
While often considered an insulator, Al₂S₃ does exhibit some level of electronic conductivity. imarcgroup.comacs.org This electronic contribution is generally low but can be influenced by factors such as doping and the presence of defects. frontiersin.org For instance, the addition of Al₂S₃ to Li₂S has been shown to improve electronic conductivity by approximately tenfold. frontiersin.org
The insulating nature of pure Al₂S₃ presents a significant challenge in applications like secondary Al-S batteries, where it acts as the discharge product and contributes to large overpotentials during recharging. acs.org However, under a sufficient overpotential (around 1 V), the concentration of negatively charged interstitial sulfur ions can increase to a point where practical ionic conductivity is achieved. acs.org This suggests that while the intrinsic electronic conductivity is low, it can be modulated under specific electrochemical conditions.
Theoretical and Experimental Discrepancies in Transport Mechanisms
There can be discrepancies between theoretical predictions and experimental observations of transport mechanisms in Al₂S₃. researchgate.net Theoretical models, such as those based on density functional theory, provide valuable insights into the fundamental properties of charge carriers. acs.org These studies have indicated that at equilibrium potential, the concentrations of all potential charge carriers in Al₂S₃ are negligible, despite having decent mobilities. acs.org This theoretical finding aligns with the experimentally observed insulating nature of the material. acs.org
However, the practical performance of Al₂S₃ in devices like batteries suggests that charge transport does occur, albeit with significant energy barriers (overpotentials). acs.org Theoretical calculations have helped to bridge this gap by showing that applying an overpotential can dramatically increase the concentration of mobile charge carriers, such as interstitial sulfur ions, leading to a practical level of ionic conductivity. acs.org This highlights the importance of considering non-equilibrium conditions when comparing theoretical models with experimental results. The difference between calculated fundamental bandgaps and experimentally measured optical bandgaps is another area where theoretical and experimental values may not directly align. researchgate.net
Ferroelectric Properties in Defective Wurtzite α-Al₂S₃ Structures
Recent first-principles calculations have unveiled interesting ferroelectric properties in the cation-vacancy ordered wurtzite α-phase of Al₂S₃. arxiv.orgresearchgate.net Wurtzite-type materials are known for their potential in next-generation microelectronic devices due to their ferroelectric characteristics. arxiv.orgresearchgate.net A significant challenge with these materials is their high coercive fields, which are close to their breakdown electric fields. arxiv.orgresearchgate.net
The defective wurtzite α-Al₂S₃ structure exhibits a unique uniaxial quadruple-well ferroelectricity. arxiv.orgresearchgate.net This is in contrast to the more common double-well potential seen in many ferroelectric materials. The calculated polarization switching barrier for this material is a moderate 51 meV/cation, which is considerably lower than that of conventional wurtzite ferroelectrics. arxiv.orgresearchgate.net
The origin of these unique ferroelectric properties and the moderate switching barrier is attributed to three key features related to the aluminum vacancies:
Mitigation of cation-cation repulsion: The absence of Al³⁺ ions at specific sites reduces the repulsive forces between cations. arxiv.orgresearchgate.net
Structural flexibility: The vacancies provide structural flexibility that helps to alleviate in-plane lattice expansion during polarization switching. arxiv.orgresearchgate.net
Formation of σ-like bonding states: The vacancies lead to the formation of sigma-like bonding states composed of Al 3pz and S 3pz orbitals. arxiv.orgresearchgate.net
Furthermore, it has been shown that applying biaxial compressive strain or doping with gallium (Ga) can lower the switching barriers by up to 40%. arxiv.orgresearchgate.net These findings suggest that introducing cation vacancies could be a promising strategy for reducing switching barriers in wurtzite ferroelectrics and encourages experimental investigation into the ferroelectric properties of defective wurtzite α-Al₂S₃. arxiv.orgresearchgate.net
Advanced Spectroscopic and Characterization Techniques in Al2s3 Research
Structural and Microstructural Elucidation
Understanding the physical arrangement of atoms and the larger-scale structure of aluminum sulfide (B99878) is fundamental to controlling its properties. Techniques like X-ray diffraction and electron microscopy are cornerstones in this area of research.
X-ray Diffraction (XRD) is a primary and essential technique for identifying the crystalline phases of aluminum sulfide and assessing their purity. rms-foundation.ch Given that Al2S3 can exist in multiple crystalline forms, including hexagonal, rhombohedral, and cubic phases, XRD is crucial for distinguishing between these polymorphs. wikipedia.orgonemine.org The diffraction pattern, which is a fingerprint of a specific crystal structure, allows researchers to confirm the synthesis of a desired phase and to detect the presence of any impurities or other crystalline forms. rms-foundation.chamericanpharmaceuticalreview.com
Table 1: Crystallographic Data for Different Phases of Aluminum Sulfide
| Phase | Crystal System | Space Group | Lattice Parameters (Å) |
| α-Al2S3 | Hexagonal | P6₁ | a = 6.423, c = 17.83 |
| β-Al2S3 | Hexagonal | P6₃mc | a = 3.579, c = 5.829 |
| δ-Al2S3 | Tetragonal | - | - |
| Data sourced from multiple crystallographic studies. wikipedia.org |
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing its topography and morphology. e3s-conferences.orgmdpi.com In the study of aluminum sulfide, SEM is used to observe the shape, size, and arrangement of particles, grains, or films. This microstructural information is vital as it can influence the material's reactivity, catalytic activity, and performance in devices.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of materials at the atomic scale. e3s-conferences.org This capability is particularly valuable for validating theoretical and atomistic models of Al2S3. By directly imaging the atomic arrangements and crystal lattice, researchers can compare experimental observations with predictions from computational models, such as those derived from density functional theory (DFT). europa.eu
TEM can be used to study phase transformations and dynamic events at the atomic level, for instance, by using in-situ heating experiments. ism.ac.ru This allows for real-time observation of structural changes in Al2S3 as a function of temperature. Furthermore, TEM is crucial for characterizing the size, shape, and crystal structure of nanoparticles, as demonstrated in studies on copper aluminum sulfide nanoparticles. acs.org The detailed structural information obtained from TEM is essential for understanding the relationship between the atomic structure and the material's properties, and for refining atomistic models to be more predictive. europa.eu
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Spectroscopic Probes for Chemical and Electronic States
Spectroscopic techniques that probe the interaction of X-rays with a material can provide detailed information about the elemental composition, chemical bonding, and electronic structure of aluminum sulfide.
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. aps.orgscispace.com By analyzing the fine structure at the absorption edge of an element, one can deduce its oxidation state and coordination environment. scispace.com
In Al2S3 research, Al K-edge and S K-edge XANES analyses are employed to examine the valence states of aluminum and sulfur. ritsumei.ac.jp For example, in studies related to the use of Al2S3 in batteries, ex-situ XANES has been used to track changes in the electronic structure of Al and S during charge and discharge cycles. ritsumei.ac.jp These experiments have revealed that while the surface of Al2S3 may react reversibly, the core can undergo irreversible structural changes. ritsumei.ac.jpresearchgate.net The technique is sensitive enough to detect shifts in the absorption edge position that correlate with changes in the oxidation state of aluminum. ritsumei.ac.jpaps.org This information is critical for understanding the electrochemical mechanisms at play.
Table 2: Key Findings from XANES Analysis of Al2S3 in Battery Applications
| Observation | Interpretation |
| Al K-edge shifts to lower energy after initial discharge. | Reduction of Al in Al2S3, possibly forming Li-Al alloy. |
| Surface of Al2S3 shows reversible reactions. | Reversible electrochemical processes at the electrode-electrolyte interface. |
| Core of Al2S3 shows structural irreversibility. | Formation of stable compounds like LiAl and Li2S in the bulk. |
| Based on ex-situ XANES studies. ritsumei.ac.jpresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comcnrs.fr XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1 to 10 nm of the material. cnrs.fr
XPS is used to confirm the elemental composition of synthesized Al2S3 and to determine the oxidation states of aluminum and sulfur. malvernpanalytical.com This is particularly important for verifying the purity of the compound and for studying its surface chemistry, especially its interaction with the environment, such as oxidation upon exposure to air. researchgate.net In the context of Al2S3-containing materials for applications like batteries or catalysts, XPS can provide crucial insights into the surface reactions and the chemical states of the elements, which are often critical for performance. researchgate.netacs.org For example, XPS analysis is recommended to correlate synthesis parameters with the catalytic performance of Al2S3-based materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Chemistry
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify chemical bonds within a material. researchgate.net By analyzing the absorption of infrared radiation at specific frequencies, researchers can gain a detailed understanding of the functional groups present on the surface of Al2S3. researchgate.netalfa-chemistry.com This is particularly valuable for monitoring the surface chemistry during processes like atomic layer deposition (ALD). aip.orgresearchgate.net
In the context of Al2S3 thin film deposition using precursors like trimethylaluminum (B3029685) (TMA) and hydrogen sulfide (H2S), in-situ FTIR is employed to observe the changes in surface chemistry during each half-cycle of the ALD process. aip.org The technique can detect the presence and subsequent removal of chemical species, such as C-H groups from the aluminum precursor, confirming the surface-limited reaction mechanism of ALD. aip.org By taking a spectrum of the previous half-reaction as a reference, difference spectra reveal the specific chemical transformations occurring at the surface with each precursor dose. aip.org
FTIR can distinguish between different chemical states, such as aluminum oxide and hydroxide (B78521) groups on an aluminum surface, which is a capability many other techniques lack. innovaltec.com This analytical method is crucial for controlling and optimizing surface-dependent processes. innovaltec.com
Key Research Findings from FTIR Studies:
Confirmation of ALD Reaction Mechanisms: In-situ FTIR studies of Al2S3 deposition have successfully shown the appearance and removal of C-H stretching vibrations, providing direct evidence of the surface reactions between TMA and the substrate, and the subsequent reaction with H2S. aip.org
Surface Species Identification: The technique allows for the identification of specific functional groups on the material's surface, which is essential for understanding and controlling surface properties. alfa-chemistry.comampp.org
Raman Spectroscopy for Polymorph Confirmation
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the crystalline structure and phonon modes of a material. It is an ideal method for identifying and differentiating between polymorphs—different crystal structures of the same compound—because each polymorph exhibits a unique "fingerprint" spectrum. photonics.comresearchgate.net
Aluminum sulfide is known to exist in multiple polymorphic forms, including the α, β, γ, and δ phases, each with distinct structural and physical properties. For instance, α-Al2S3 has a hexagonal structure, while the δ-Al2S3 phase possesses a tetragonal "spinel-defect" structure. The specific polymorph present can significantly impact the material's properties and its suitability for various applications.
Raman spectroscopy is highly sensitive to the subtle differences in crystal lattice vibrations that distinguish these polymorphs. spectroscopyonline.com High spectral resolution is key to differentiating crystal forms by resolving the small energy differences in their respective lattice modes. spectroscopyonline.com
Key Research Findings from Raman Spectroscopy:
Polymorph Identification: Raman spectroscopy, in conjunction with techniques like X-ray diffraction (XRD), has been used to identify the formation of copper aluminum sulfide and various byproducts in nanoparticle synthesis. acs.org
Structural Analysis: The technique can provide information on the major components of a surface film. For example, in studies of treated aluminum surfaces, Raman shifts have been attributed to aluminum oxide/hydroxide films. researchgate.net
UV-Visible Spectroscopy for Optical Properties
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the optical properties of materials by measuring their absorbance and transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. intimal.edu.my For Al2S3, this technique is crucial for determining key optical parameters such as the energy band gap. researchgate.net
The optical properties of Al2S3 thin films are highly dependent on the deposition conditions. researchgate.net Studies have shown that the absorbance of Al2S3 films decreases as the wavelength of the incident radiation increases. researchgate.net Similarly, the transmittance increases with increasing wavelength. researchgate.net For instance, Al2S3 films have been observed to have low transmittance (less than 30%) in the visible range (520–720 nm) and higher, though still moderate, transmittance (less than 60%) in the near-infrared range (760–1200 nm). researchgate.net
The energy band gap, a critical parameter for semiconductor applications, can be calculated from the absorption spectra obtained through UV-Vis spectroscopy. intimal.edu.my
Key Research Findings from UV-Vis Spectroscopy:
Band Gap Determination: For a related compound, aluminum selenide (B1212193) (Al2Se3), UV-Vis spectroscopy revealed that the energy band gap can be tuned by varying deposition parameters, decreasing, for example, from 3.2 eV to 2.9 eV with an increase in deposition voltage. icm.edu.plresearchgate.net
Transmittance and Absorbance Characteristics: Research on electrodeposited Al2S3 thin films has detailed how absorbance and transmittance vary with the wavelength of incident light and deposition temperature. For example, a sample deposited at 353 K showed the highest absorbance at 380 nm, while one deposited at 333 K had the highest transmittance at 1180 nm. researchgate.net
Photoelectrochemical Cells (PEC) Spectroscopy for Conduction Type
Photoelectrochemical cell (PEC) measurements are used to determine the conductivity type (p-type or n-type) of a semiconductor material. icm.edu.plresearchgate.net This technique involves constructing a cell where the semiconductor acts as a photoelectrode in an electrolyte solution. mountainscholar.orgacs.org By illuminating the semiconductor and measuring the resulting photocurrent and photovoltage, one can deduce the nature of the majority charge carriers.
For instance, in studies of the related compound aluminum selenide (Al2Se3), PEC analysis demonstrated a transition in the conductivity of the thin films from p-type to n-type as the deposition potential was varied. icm.edu.plresearchgate.net This ability to control the conduction type is significant for the fabrication of electronic and optoelectronic devices like p-n junctions. icm.edu.pl
Key Research Findings from PEC Spectroscopy:
Conduction Type Transition: For Al2Se3 thin films, PEC spectroscopy has shown a clear transition from p-type to n-type conductivity with varying electrochemical deposition voltage. icm.edu.plresearchgate.net This highlights the potential to tailor the electrical properties of chalcogenide materials through synthesis control.
In Situ Monitoring and Surface Analysis for Thin Films
The ability to monitor the growth of thin films in real-time and analyze their surface characteristics is paramount for developing high-quality materials and devices. This section covers two critical in-situ techniques used in the research and development of Al2S3 thin films.
Quartz Crystal Microbalance (QCM) for Growth Rate Measurement
A Quartz Crystal Microbalance (QCM) is an exceptionally sensitive mass sensor capable of measuring mass changes at the nanogram level. aip.org It operates based on the piezoelectric effect, where an alternating current applied to a quartz crystal causes it to oscillate at a specific resonance frequency. aip.org When a thin film is deposited onto the crystal's surface, the added mass causes a change in the oscillation frequency, which can be precisely measured and correlated to the film's mass and thickness using the Sauerbrey equation. aip.org
QCM is a vital in-situ tool for studying thin film deposition processes like Atomic Layer Deposition (ALD), providing real-time data on the growth rate. beneq.com In the ALD of Al2S3 using trimethylaluminum (TMA) and hydrogen sulfide (H2S), QCM measurements have been instrumental in determining the growth rate per cycle. aip.orgresearchgate.net These studies have revealed that the growth rate is self-limiting and can be influenced by parameters such as precursor purge times. aip.orgresearchgate.net
Interactive Data Table: QCM Growth Rate of Al2S3
| Deposition Temperature (°C) | Precursors | Purge Time (s) | Growth Rate (Å/cycle) | Mass Gain (ng/cm²/cycle) |
| 150 | TMA, H2S | 110 | 1.3 | ~46.5 |
| 150 | TMA, H2S | 40 | 0.4 | ~12 |
| 100 | Al(NMe2)3, H2S | - | ~0.45 | - |
| 250 | Al(NMe2)3, H2S | - | ~0.1 | - |
| Data sourced from studies on Al2S3 thin film deposition. aip.orgresearchgate.netresearchgate.net |
Quadrupole Mass Spectrometry (QMS) for Reaction Product Identification
Quadrupole Mass Spectrometry (QMS) is an analytical technique used for identifying and quantifying gaseous species. process-insights.compfeiffer-vacuum.com In the context of thin film deposition, it is used as an in-situ diagnostic tool to analyze the gaseous byproducts of the surface reactions. researchgate.net A QMS works by ionizing gas molecules and then filtering them based on their mass-to-charge ratio (m/z) using an electric field generated by four parallel rods (the quadrupole). process-insights.compfeiffer-vacuum.com
During the ALD of Al2S3, QMS is used to monitor the reactor chamber and identify the volatile products formed during each precursor pulse. researchgate.net For example, in the synthesis of aluminum sulfide using tris(dimethylamido)aluminum and hydrogen sulfide, QMS detected dimethylamine (B145610) (m/z = 45) as the only gaseous reaction product, providing crucial insight into the reaction mechanism. researchgate.netresearchgate.net By analyzing the intensity of the product signal over time, researchers can also verify the self-limiting nature of the ALD reactions. researchgate.net
Key Research Findings from QMS Studies:
Reaction Byproduct Identification: QMS analysis identified dimethylamine as the gaseous byproduct during the ALD of AlSx using tris(dimethylamido)aluminum and hydrogen sulfide, confirming the chemical reaction pathway. researchgate.net
Process Monitoring: QMS allows for real-time monitoring of precursor dosing and can help diagnose potential issues within the ALD reactor, such as vacuum leaks. researchgate.net
Spectroscopic Ellipsometry for Growth Characteristics
Spectroscopic ellipsometry is a non-destructive, optical technique extensively utilized to investigate the growth characteristics of aluminum sulfide (Al2S3) thin films. This method provides precise measurements of film thickness and optical properties, making it invaluable for in-situ monitoring of deposition processes like atomic layer deposition (ALD). aip.org During the plasma-enhanced atomic layer deposition (PE-ALD) of Al2S3, in-situ spectroscopic ellipsometry has been employed to monitor film growth in real-time. bond.edu.au
Research findings from these studies indicate a linear growth pattern for Al2S3 films. bond.edu.auaip.orgdntb.gov.ua For instance, in a PE-ALD process using trimethylaluminum and a hydrogen sulfide (H2S) plasma, a consistent growth rate of 1.2 Ångströms per cycle (Å/cycle) was observed at a temperature of 90°C. bond.edu.auaip.org This self-saturating growth, a hallmark of the ALD process, was achievable within a broad temperature window, typically ranging from 90°C to 350°C. bond.edu.auaip.org In other thermal ALD studies, a growth rate of 1.3 Å/cycle was achieved, though it was noted to be highly dependent on the purge time between precursor exposures. dntb.gov.ua The data gathered from spectroscopic ellipsometry is crucial for optimizing deposition parameters to achieve uniform, pinhole-free, and amorphous Al2S3 layers with precise thickness control, which are essential for applications in microelectronics and energy storage. bond.edu.au
Table 1: Al2S3 Growth Characteristics Determined by Spectroscopic Ellipsometry
| Deposition Method | Precursors | Temperature (°C) | Growth Rate (Å/cycle) | Key Finding |
|---|---|---|---|---|
| Plasma-Enhanced ALD | Trimethylaluminum, H2S-plasma | 90 | 1.2 | Linear, self-saturated growth. bond.edu.auaip.org |
| Plasma-Enhanced ALD | Trimethylaluminum, H2S-plasma | 90 - 350 | - | Defines the self-saturated growth temperature window. bond.edu.au |
Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Elemental Depth Profiling
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used for the elemental and molecular characterization of materials. phi.comcarleton.edueag.com The method involves bombarding a sample surface with a pulsed primary ion beam (e.g., Ga+, Cs+, Bi+), which causes atoms and molecules from the outermost monolayers to be sputtered, or ejected. carleton.edusurfacesciencewestern.com A fraction of these ejected particles are ionized (secondary ions) and are then accelerated into a "time-of-flight" mass analyzer. phi.comcarleton.edu By measuring the exact time it takes for these ions to travel through the flight tube and reach the detector, their mass-to-charge ratio can be determined with very high mass resolution, allowing for the differentiation of elements and molecules with the same nominal mass. carleton.edu
For elemental depth profiling of Al2S3 thin films, TOF-SIMS operates by sequentially sputtering the material's surface while acquiring mass spectra at incremental depths. phi.comuwo.ca This is typically achieved by using a dual-beam approach: one ion beam (often Cs+ or O2+) sputters a crater into the sample, while a second, pulsed analysis beam rasters within the crater to generate secondary ions from the newly exposed surface. surfacesciencewestern.comuwo.ca This cycle of sputtering and analysis is repeated to build a profile of elemental concentration as a function of depth, from the surface down to several micrometers. surfacesciencewestern.com This capability is crucial for verifying the stoichiometry (the Al-to-S ratio) throughout the film, identifying contaminants at interfaces, and characterizing the structure of multilayer devices incorporating Al2S3. surfacesciencewestern.com The technique can detect all elements, including hydrogen, and offers sensitivity in the parts-per-million (ppm) to parts-per-billion (ppb) range. eag.comsurfacesciencewestern.com
Electrochemical Characterization Methods for Energy Storage Applications
The potential of aluminum sulfide as an active material in next-generation energy storage systems necessitates thorough electrochemical characterization. Techniques such as electrochemical impedance spectroscopy and galvanostatic cycling are fundamental to evaluating its performance, understanding reaction kinetics, and identifying degradation mechanisms.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrochemical properties of materials and interfaces within energy storage devices. jecst.orgdilico.de The method involves applying a small sinusoidal AC voltage perturbation to the system and measuring the resulting current response over a wide range of frequencies. dilico.de By analyzing the impedance, which is the frequency-dependent opposition to the alternating current, researchers can model the system using an equivalent circuit and extract valuable information about processes such as charge transfer resistance, electrolyte conductivity, and diffusion limitations. jecst.orgdilico.de
In the context of Al2S3 research for batteries and supercapacitors, EIS is critical for understanding the kinetic properties of the electrode. For instance, Nyquist plots derived from EIS measurements on Al-S batteries can reveal the charge transfer resistance at the electrode/electrolyte interface. researchgate.net Lower charge transfer resistance is indicative of faster reaction kinetics. Studies on heterostructured cathodes, such as those combining Al2S3 with multi-walled carbon nanotubes (MWCNTs), have used EIS to demonstrate that such architectures can lower the internal resistance, facilitating easier ion migration within the electrode material. researchgate.net The phase angle from a Bode plot, another form of EIS data representation, can indicate how closely the material behaves to an ideal capacitor, with phase angles near 90° suggesting excellent capacitive performance. researchgate.net
Galvanostatic Cycling and Capacity Retention Analysis
Galvanostatic cycling is a primary method for evaluating the performance of battery and supercapacitor materials. It involves charging and discharging the electrode at a constant current between set voltage limits, allowing for the measurement of key performance metrics like specific capacity (or capacitance), energy density, and cycle life. Capacity retention, which is the percentage of the initial capacity maintained over a specific number of cycles, is a critical indicator of the material's stability and long-term viability.
Research on Al2S3 as an anode material has shown varied results depending on the material's structure and composition. Early studies using microsized Al2S3 reported a high initial discharge capacity of approximately 1170 mAh/g at a current density of 100 mA/g. researchgate.net However, this material exhibited poor capacity retention, with the capacity fading rapidly to around 200 mAh/g within just 10 cycles, a phenomenon attributed to the structural irreversibility of the lithiation/delithiation process. researchgate.net
In stark contrast, advanced nanostructured designs have demonstrated significantly improved performance. A binder-free, heterostructured electrode made of MWCNTs/Al2S3 grown on NiCo foam, when used as a supercapacitor cathode, delivered a maximum specific capacitance of 2484 F/g (equivalent to 414 mAh/g). bohrium.com Remarkably, this system exhibited outstanding stability, with 99.8% capacitance retention after 20,000 cycles. bohrium.com These findings highlight the critical role of nanostructuring and composite design in overcoming the inherent instability of bulk Al2S3 for energy storage applications.
Table 2: Galvanostatic Cycling Performance of Al2S3-based Electrodes
| Electrode Material | Application | Initial Capacity/Capacitance | Current Density | Capacity Retention | Source(s) |
|---|---|---|---|---|---|
| Microsized Al2S3 | Li-ion Battery Anode | ~1170 mAh/g | 100 mA/g | Fades to ~200 mAh/g after 10 cycles | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Sulfide | Al2S3 |
| Trimethylaluminum | Al(CH3)3 |
| Hydrogen Sulfide | H2S |
| Multi-Walled Carbon Nanotubes | MWCNTs |
| Gallium (ion) | Ga+ |
| Cesium (ion) | Cs+ |
| Bismuth (ion) | Bi+ |
Computational and Theoretical Investigations of Al2s3
Density Functional Theory (DFT) Applications
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to Al₂S₃ to elucidate its properties, from its fundamental electronic characteristics to complex reaction mechanisms on its surfaces.
DFT calculations are crucial for determining the electronic properties of different Al₂S₃ polymorphs, such as the α (hexagonal), β (hexagonal), and γ (trigonal) phases. researchgate.net The calculated band gap is a key parameter, as it defines the material's electrical conductivity and optical properties.
Standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate the band gap of semiconductors. For α-Al₂S₃, GGA-PBE calculations predict a band gap of approximately 2.72–3.0 eV, while LDA calculations yield a value of around 2.51 eV. semanticscholar.org These are significantly lower than the experimentally observed optical gap of about 4.2 eV. semanticscholar.org
To obtain more accurate predictions, more advanced functionals are employed. The r++SCAN meta-GGA functional, for instance, provides a calculated band gap of 4.1 eV for α-Al₂S₃, which is in much better agreement with experimental values. semanticscholar.orgresearchgate.net Analysis of the Density of States (DOS) and Partial Density of States (PDOS) reveals the contributions of different atomic orbitals to the electronic structure. researchgate.net For α-Al₂S₃, the valence band is predominantly composed of sulfur (S) p-orbitals, while the conduction band is mainly derived from aluminum (Al) s- and p-orbitals. semanticscholar.orgresearchgate.net This understanding of the electronic states is fundamental for applications in electronics and energy storage. semanticscholar.org
| DFT Functional | Calculated Band Gap (eV) | Reference |
|---|---|---|
| LDA | 2.51 | semanticscholar.org |
| GGA-PBE | ~3.0 | semanticscholar.org |
| r++SCAN (meta-GGA) | 4.1 | semanticscholar.orgresearchgate.net |
| HSE06 (Hybrid) | 4.95 | semanticscholar.org |
| Experimental (Optical) | 4.2 | semanticscholar.org |
DFT calculations are used to determine the most stable atomic arrangements in the bulk and on the surfaces of Al₂S₃. Structural relaxation allows for the optimization of lattice parameters and atomic positions to find the minimum energy configuration. diva-portal.org For α-Al₂S₃, calculated lattice parameters using the r++SCAN functional show a deviation of less than 1% from experimental data, demonstrating high accuracy. semanticscholar.org
The interaction of molecules with Al₂S₃ surfaces is critical for applications in catalysis and thin-film growth. DFT studies have investigated the adsorption of water (H₂O) on aluminum surfaces. These calculations show that water molecules tend to bind to surfaces with adsorption energies typically ranging from -0.5 to -0.8 eV as coverage increases, a phenomenon dominated by the formation of hydrogen bond networks. mdpi.com While specific DFT studies on water's influence on Al₂S₃ surfaces are less common, the principles derived from studies on similar materials like α-Al₂O₃ are informative. On α-Al₂O₃, water adsorption and its effect on surface stability have been modeled, providing a basis for understanding the high reactivity of Al₂S₃ with moisture. researchgate.net
DFT is a powerful tool for mapping out the reaction pathways of chemical processes, such as Atomic Layer Deposition (ALD). ALD is a technique used to grow highly uniform thin films, and understanding the underlying reaction mechanisms is key to process optimization. nih.govrsc.org
The ALD of Al₂S₃ typically uses trimethylaluminum (B3029685) (TMA) and hydrogen sulfide (B99878) (H₂S) as precursors. nih.govrsc.orgresearchgate.net DFT calculations have shown that the ALD process can be divided into two self-limiting half-reactions. nih.govhanyang.ac.kr
TMA Half-Reaction : TMA reacts with the sulfhydryl (-SH) groups on the surface. This involves a ligand exchange where a methyl (-CH₃) group from TMA reacts with a surface -SH group, forming a volatile methane (B114726) (CH₄) molecule and leaving a dimethylaluminum group attached to the surface. nih.gov This reaction proceeds through a four-membered ring transition state. nih.govrsc.orgresearchgate.net
H₂S Half-Reaction : The H₂S precursor is introduced and reacts with the remaining methyl groups on the surface. nih.gov This reaction also proceeds via a four-membered ring transition state, eliminating another methane molecule and regenerating the sulfhydryl-terminated surface for the next ALD cycle. nih.govresearchgate.net
DFT studies have also revealed that the reaction of TMA with a sulfhydrylated surface is more difficult than with a hydroxylated (-OH) surface, and that increasing the temperature can increase the energy barrier for the reaction due to entropy contributions. nih.govrsc.orgresearchgate.net Furthermore, alternative precursors with amino ligands have been theoretically investigated and found to be potentially more favorable both thermodynamically and kinetically for Al₂S₃ ALD. researchgate.netresearchgate.net
Structural Relaxation and Surface Properties (e.g., Influence of Water)
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations, allowing for the study of the dynamic behavior of atoms in a material at finite temperatures. researchgate.netacs.org This method is particularly useful for understanding complex processes like phase transitions, diffusion, and reactions in liquids and amorphous materials. aps.org
AIMD simulations have been employed to understand the complex electrochemical reactions in aluminum-sulfur (Al-S) batteries, where Al₂S₃ is the discharge product. researchgate.net By simulating the interface between an Al₂S₃ surface and an electrolyte, researchers can gain a detailed understanding of the charging and discharging processes at an atomic level. researchgate.net These simulations can reveal the structural evolution of the material, the formation of intermediate species, and the transport of ions across the interface, which are crucial for improving battery performance.
Hybrid Functional Approaches for Accurate Electronic Property Prediction
As noted earlier, standard DFT functionals often fail to predict the band gaps of wide-band-gap semiconductors accurately. nih.govub.edu Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer a significant improvement. sfb-vicom.at
The Heyd-Scuseria-Ernzerhof (HSE) functional, particularly the HSE06 variant, is a widely used hybrid functional for solid-state systems. nih.gov For α-Al₂S₃, HSE06 calculations predict a band gap of 4.95 eV. semanticscholar.org While this overestimates the experimental optical gap, it is a substantial improvement over LDA/GGA results and is generally considered more reliable for predicting fundamental electronic properties. semanticscholar.orgnih.gov The choice of the mixing parameter and screening parameter in the HSE functional can be tuned to reproduce experimental values more closely for a specific class of materials. ub.edu Such accurate predictions are vital for designing Al₂S₃-based materials for optoelectronic devices where the band gap is a critical design parameter. ucl.ac.uk
Modeling of Charge Carrier Concentrations and Mobilities
The performance of Al₂S₃ in electronic devices, such as in Al-S batteries, is intrinsically linked to its ability to transport charge. acs.org A major challenge in Al-S batteries is the large overpotential during recharging, which is attributed to the insulating nature of Al₂S₃. acs.org
Computational modeling using hybrid DFT has been used to investigate the concentration and mobility of potential charge carriers (ions and electrons) in Al₂S₃. acs.org Studies have shown that while various charge carriers may exhibit reasonable mobilities, their concentrations at equilibrium are negligible, which explains the material's poor conductivity. acs.org However, these models also predict that applying an overpotential can exponentially increase the concentration of certain charge carriers, such as interstitial sulfur ions, leading to practical ionic conductivity. acs.org These theoretical insights are crucial, pointing towards the need for strategies to enhance intrinsic charge carrier concentrations in Al₂S₃ to improve the efficiency of Al-S batteries. acs.org Modeling efforts also extend to calculating effective masses of charge carriers, which is a key parameter in determining their mobility. nanomatch.deresearchgate.net
Machine Learning Approaches in Al-S Battery Material Design
The development of next-generation energy storage systems, such as aluminum-sulfur (Al-S) batteries, faces significant hurdles related to material discovery and optimization. Traditional research methods, which often rely on trial-and-error, are time-consuming and resource-intensive. Machine learning (ML) has emerged as a transformative paradigm in materials science, offering the ability to accelerate the design and discovery of new battery materials by identifying complex patterns and relationships in large datasets. researchgate.netarxiv.orgrsc.org For Al-S batteries, ML approaches are being leveraged to address critical challenges, including the dissolution of aluminum polysulfide intermediates and the identification of optimal electrode and electrolyte materials. researchgate.netd-nb.info
Data-driven ML techniques, often combined with high-throughput computational methods like Density Functional Theory (DFT), are creating a new frontier for battery research. rsc.orgresearchgate.net These models can rapidly screen vast chemical spaces, predict material properties with high accuracy, and guide experimental efforts toward the most promising candidates, thereby significantly reducing development timelines. researchgate.netosti.gov
Detailed Research Findings
The application of machine learning in the context of Al-S batteries primarily focuses on designing and screening materials for the cathode and electrolyte, which are critical to overcoming performance bottlenecks.
One of the most significant challenges in Al-S batteries is the "shuttle effect," where soluble aluminum polysulfide intermediates dissolve into the electrolyte, leading to capacity fade and poor cycle life. researchgate.net To counter this, researchers are using ML to identify host materials that can effectively anchor these polysulfides. In one study, a combined DFT and ML approach was used to screen M1M2XT2-type MXene materials for their anchoring capabilities. researchgate.net By training various ML algorithms, the XGBoost Regressor (XGBR) model was found to be highly precise in predicting the anchoring effect. This high-throughput screening identified 42 promising MXene candidates that exhibit optimal anchoring for Al-S intermediates, with F and O terminal groups being particularly effective. researchgate.net
Furthermore, ML models are instrumental in predicting the fundamental electrochemical properties of potential electrode materials. Deep neural network (DNN) regression models, trained on extensive databases like the Materials Project, can predict key performance indicators such as average voltage and volume change during charging and discharging. researchgate.netosti.govacs.org This is crucial for identifying materials that not only offer high energy density but also maintain structural integrity over many cycles, a key factor for battery longevity. acs.org The ability to predict volume change is a significant step forward, as this property has traditionally only been studied through demanding DFT simulations or experiments. osti.gov
The design of electrolytes has also benefited from ML. arxiv.orguchicago.edu Researchers have developed frameworks to rapidly assess electrolyte formulations by predicting multiple properties simultaneously, such as ionic conductivity, oxidative stability, and Coulombic efficiency. uchicago.edu By creating a composite "eScore," ML models can identify molecules that offer the best balance of these often-competing properties from vast datasets spanning decades of research. uchicago.edu Advanced models, such as transformer-based architectures, are being used to create robust representations of electrolyte formulations to accurately predict performance. arxiv.org
The table below summarizes the application of various ML models in battery material design, highlighting their role in predicting key performance metrics.
| ML Model/Approach | Application Area | Predicted Property/Goal | Key Findings/Performance | Source |
|---|---|---|---|---|
| Deep Neural Networks (DNN) | Electrode Material Screening | Average Voltage & Volume Change | Successfully predicted properties for metal-ion electrodes, enabling rapid screening of candidates from large databases. | researchgate.netosti.govacs.org |
| XGBoost Regressor (XGBR) | Al-S Cathode Host Screening | Anchoring Energy of Polysulfides | Identified 42 promising MXene candidates to suppress the shuttle effect in Al-S batteries. | researchgate.net |
| Random Forest (RF), Support Vector Machine (SVM), etc. | General Battery Materials | Specific Charge Capacity, Voltage, Stability | Identified novel cathode materials with high voltage and low volume expansion. | rsc.org |
| Transformer-based Models | Electrolyte Design | Specific Capacity, Formulation Performance | Demonstrated superior performance in predicting battery properties compared to other methods by effectively capturing interactions between electrolyte components. | arxiv.org |
The integration of ML into the materials design workflow represents a significant acceleration in the quest for high-performance Al-S batteries. arxiv.org By shifting from conventional, intuition-driven research to a data-driven discovery process, scientists can explore a much wider range of materials and formulations, ultimately paving the way for the development of cost-effective and reliable energy storage solutions. rsc.orgd-nb.info
Chemical Reactivity and Stability in Advanced Environments
Hydrous Environment Reactivity and Hydrolysis Kinetics
Aluminum sulfide (B99878) (Al2S3) is characterized by its pronounced reactivity towards moisture. This reactivity is dominated by its extreme sensitivity to water, initiating an immediate and rapid hydrolysis reaction upon exposure to hydrous or even atmospheric conditions. The process involves the chemical breakdown of the compound in the presence of water, leading to the formation of aluminum hydroxide (B78521) (Al(OH)3) and hydrogen sulfide (H2S) gas. This reaction is vigorous and underscores the necessity for careful storage and handling of the compound to maintain its chemical integrity.
The general chemical equation for the hydrolysis of aluminum sulfide is:
Al₂S₃ + 6H₂O → 2Al(OH)₃ + 3H₂S
The kinetics of this heterogeneous solid-liquid reaction can be understood through models that describe reactions at an interface. While specific kinetic studies on Al2S3 are not extensively detailed in publicly available literature, the hydrolysis of similar reactive aluminum compounds, such as aluminum nitride (AlN), can provide insight. The hydrolysis process for such compounds often follows an un-reacted-core model, where the reaction proceeds through distinct stages. researchgate.net An initial induction period may occur, attributed to a passivating thin layer of hydrated aluminum oxide on the particle surface. researchgate.net Once this layer is penetrated, the reaction rate increases significantly. researchgate.net For aluminum hydrolysis in general, the reaction dynamics are often described by a shrinking core model, which considers two primary rate-limiting steps: the surface chemical reaction rate and the mass transfer (diffusion) rate of reactants through the product layer. mdpi.com In the case of Al2S3, the product layer would be composed of aluminum hydroxide. The diffusion of water molecules to the unreacted Al2S3 core and the diffusion of gaseous H2S away from the reaction site are critical kinetic factors.
Table 1: Aluminum Sulfide Hydrolysis Reaction
| Reactant | Medium | Products | Reaction Equation | Observations |
|---|---|---|---|---|
| Aluminum Sulfide (Al₂S₃) | Water (H₂O) | Aluminum Hydroxide (Al(OH)₃), Hydrogen Sulfide (H₂S) | Al₂S₃ + 6H₂O → 2Al(OH)₃ + 3H₂S | Rapid and vigorous reaction upon contact with moisture. |
Interfacial Stability in Multicomponent Material Systems
When used in a lithium-ion battery context, the interface between an aluminum sulfide electrode and the electrolyte can undergo degradation. This degradation is often due to the high reactivity of the sulfide. ritsumei.ac.jp The formation of an unstable solid-electrolyte interphase (SEI) can lead to continuous consumption of the electrolyte, capacity fade, and increased impedance. aps.org Furthermore, the interface between sulfide electrolytes and lithium metal anodes is known to suffer from catastrophic instability, leading to the formation of decomposition products like lithium sulfide (Li2S). nih.gov These interfacial reaction products are often poor ionic or electronic conductors, which impedes battery performance. ritsumei.ac.jp
To address these stability issues, strategies such as applying protective coatings have been explored for related sulfide materials. For instance, thin films of aluminum oxide (Al2O3) grown via atomic layer deposition (ALD) on sulfide electrolyte particles have been shown to enhance stability by mitigating direct contact and reactivity with the surrounding environment and other cell components. researchgate.net Such coatings can improve chemical properties at intergranular boundaries and enhance adhesion at the electrode-electrolyte interface. researchgate.net
Table 2: Interfacial Stability Challenges of Sulfide-Based Materials
| Interface | System Context | Key Challenges | Potential Mitigation Strategy |
|---|---|---|---|
| Sulfide-Electrolyte | All-Solid-State Batteries | Chemical and electrochemical reactivity, unstable SEI formation. acs.orgaps.org | Application of stable coating layers (e.g., Al₂O₃). researchgate.net |
| Sulfide-Lithium Metal Anode | All-Solid-State Batteries | Formation of electronically insulating and ionically resistive interphases (e.g., Li₂S). nih.govritsumei.ac.jp | Designing stable electrolyte architectures and protective interlayers. nih.gov |
| Sulfide-Cathode | All-Solid-State Batteries | Oxidative decomposition at high voltages, increased interfacial resistance. confex.com | Surface coatings on cathode or electrolyte particles. researchgate.net |
Emerging Applications and Research Frontiers for Al2s3
Energy Storage Technologies
The primary focus of current research on aluminum sulfide (B99878) is its application in various energy storage devices, from high-density batteries to rapid-charging supercapacitors. ahpmat.com
Aluminum-Sulfur (Al-S) Batteries
Aluminum-sulfur (Al-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density (1340 Wh kg⁻¹), the natural abundance and low cost of aluminum and sulfur, and enhanced safety. researchgate.netresearchgate.netmit.edu However, challenges such as poor reversibility and limited cycle life have hindered their practical development. researchgate.netresearchgate.net
Significant research efforts are directed at overcoming the poor reversibility and short cycle life of Al-S batteries. Key strategies include the confinement of active materials in conductive matrices and the development of advanced electrolytes.
One major challenge is the sluggish kinetics of the solid-to-solid conversion between sulfur and aluminum sulfide. researchgate.net To address this, researchers have demonstrated that using an Al2S3 cathode directly can improve reversibility. The Al2S3 cathode undergoes a faster solid-to-liquid conversion to polysulfides, bypassing the slow solid-to-solid conversion process typical of a standard sulfur cathode. researchgate.net This results in a more reversible electrochemical reaction, with an average Coulombic efficiency of over 95% for 100 cycles. researchgate.net
Confinement in Carbon Matrices: To enhance performance, sulfur is often encapsulated within various carbon-based host materials. These matrices improve electrical conductivity and physically confine the active materials, mitigating some of the issues related to polysulfide dissolution. researchgate.netd-nb.info Examples include:
Activated Carbon Cloth: Used as a composite cathode to house the sulfur. researchgate.net
Nitrogen-doped Hierarchical Porous Carbon: This material serves as a positive electrode, showing a high initial discharge capacity. uantwerpen.be
Metal-Organic Frameworks (MOFs): Materials like ZIF-67 and its carbonized derivatives are used as sulfur hosts. d-nb.infonih.gov These structures provide open coordination metal sites that can interact with and trap polysulfide species. d-nb.info
Ionic Liquid Electrolytes: The electrolyte plays a crucial role in Al-S battery performance. Chloroaluminate ionic liquids (ILs), typically mixtures of aluminum chloride (AlCl3) and an organic salt like 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl), are commonly used. researchgate.netrsc.orgresearchgate.net These electrolytes facilitate the reversible stripping and plating of aluminum. nih.gov Recent advancements include:
Deep Eutectic Solvents: Low-cost deep eutectic solvents, such as those based on AlCl3 and acetamide (B32628) or urea, are being explored as cost-effective alternatives to traditional ionic liquids. sci-hub.sed-nb.info
Redox Mediators: The addition of redox mediators like iodide salts to the electrolyte has been shown to dramatically improve the reaction kinetics, lowering the charging voltage by approximately 0.23 V. d-nb.info
The table below summarizes the performance of Al-S batteries with different strategies.
Table 1: Performance of Al-S Batteries with Various Improvement Strategies| Cathode/Electrolyte Strategy | Initial Specific Capacity (mA h g⁻¹) | Cycle Life/Capacity Retention | Current Density (A g⁻¹) | Reference |
|---|---|---|---|---|
| Al2S3 Cathode | - | >95% Coulombic efficiency for 100 cycles | 0.16 | researchgate.net |
| CoII,III decorated carbon matrix | ≈500 | ≈500 mAh g⁻¹ after 200 cycles | 1 | researchgate.net |
| Locally Concentrated Ionic Liquid Electrolyte | - | 507 mAh g⁻¹ after 300 cycles | - | nih.gov |
| S@HKUST-1-C Composite Cathode | - | 460 mAh g⁻¹ at 500th cycle | 1 | researchgate.net |
| N-C/S Composite Cathode | 1800 | ~50% retention after 10 cycles | - | uantwerpen.be |
| Sulfur-Graphite (S@Gf) Cathode | 1281 | Stable at 0.8 A g⁻¹ | 0.3 | rsc.org |
A primary cause of capacity fade in Al-S batteries is the "shuttle effect," where soluble aluminum polysulfide (AlPSs) intermediates dissolve into the electrolyte and migrate between the electrodes. researchgate.netd-nb.info This leads to the loss of active material and low Coulombic efficiency. d-nb.info
Strategies to manage this issue focus on trapping or "anchoring" the polysulfides within the cathode structure. d-nb.infonih.gov
Lewis Acidic Host Materials: Materials with Lewis acidic sites, such as the open metal sites in MOFs (e.g., ZIF-67), can coordinate with the polysulfide species. d-nb.info This chemical anchoring prevents their dissolution into the electrolyte. nih.gov
MOF-Derived Carbon: Carbonizing MOFs creates a porous carbon structure that can physically and chemically trap polysulfides. nih.gov Density functional theory (DFT) calculations have confirmed that materials like ZIF-67 and its carbonized form can effectively anchor various polysulfides (S8, Al2S3, Al2S6, Al2S12, and Al2S18). nih.gov
Separator Coatings: Applying a coating, such as single-wall carbon nanotubes, to the battery separator can help block the diffusion of polysulfide species from the cathode to the anode. osti.gov
Strategies for Improved Reversibility and Cycle Life (e.g., Confinement in Carbon Matrices, Ionic Liquid Electrolytes)
Lithium-Ion Batteries (LIBs) as Anode Materials
Aluminum sulfide has been investigated as a potential high-capacity anode material for lithium-ion batteries (LIBs). researchgate.netritsumei.ac.jp It offers a high theoretical capacity of 1874 mAh/g. researchgate.net The energy storage mechanism involves a conversion reaction followed by an alloying process. researchgate.net Upon initial discharge, Al2S3 is converted into lithium sulfide (Li2S) and a lithium-aluminum alloy (LiAl). ritsumei.ac.jp
However, early studies using microsized commercial Al2S3 powder showed poor capacity retention, with a significant drop in capacity within the first 10 cycles. researchgate.netritsumei.ac.jp This poor performance was attributed to the structural irreversibility of the core of the Al2S3 material during the charging (lithium extraction) process. researchgate.netritsumei.ac.jp While the surface of the material showed some reversible reactions, the LiAl and Li2S formed in the core remained, leading to capacity fade. ritsumei.ac.jp
More recent research using advanced synthesis techniques has shown improved performance. Thin films of amorphous aluminum sulfide (AlSx) prepared by atomic layer deposition (ALD) demonstrated significantly better cyclability. researchgate.netacs.orgresearchgate.net These ALD-prepared anodes exhibited a sustainable discharge capacity of 640 mAh/g at a current density of 100 mA/g over 60 discharge-charge cycles. researchgate.netacs.orgresearchgate.net
Table 2: Electrochemical Performance of Al2S3 as a LIB Anode
| Al2S3 Material Form | Initial Discharge Capacity (mAh g⁻¹) | Cycle Performance | Current Density (mA g⁻¹) | Reference |
|---|---|---|---|---|
| Microsized commercial powder | ~1170 | Poor capacity retention (<10 cycles) | 100 | researchgate.netritsumei.ac.jp |
| Amorphous thin film (ALD) | - | 640 mAh g⁻¹ after 60 cycles | 100 | acs.orgresearchgate.net |
Supercapacitor Applications
Aluminum sulfide is also an emerging electrode material for supercapacitors, which are devices known for high power density and long cycle life. doi.orgrepec.orgbohrium.com Research has focused on creating nanostructured Al2S3 composites to maximize surface area and electrochemical performance.
Graphene oxide (GO)-based Al2S3 nanowalls synthesized hydrothermally on nickel foam have shown excellent pseudocapacitive behavior. doi.orgrepec.org These electrodes have achieved a very high specific capacitance of 2373.51 F g⁻¹ at a current density of 3 mA cm⁻² and an energy density of 118.68 Wh kg⁻¹. doi.orgrepec.org
Another promising architecture involves a binder-free heterostructure of multi-walled carbon nanotubes (MWCNTs) and Al2S3 grown directly on a nickel-cobalt (B8461503) foam. bohrium.com This cathode material delivered a maximum specific capacitance of 2484 F/g and an energy density of 124 Wh kg⁻¹, with outstanding stability, retaining 99.8% of its capacitance after 20,000 cycles. bohrium.com Ternary metal sulfide thin films incorporating Al2S3 have also been explored for their supercapacitive properties. tandfonline.comresearchgate.net
Table 3: Performance of Al2S3-based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycle Stability | Reference |
|---|---|---|---|---|---|
| GO-based Al2S3 nanowalls | 2373.51 (at 3 mA cm⁻²) | 118.68 | 2663.58 (at 20 mA cm⁻²) | - | doi.orgrepec.org |
| MWCNTs/Al2S3 on NiCo foam | 2484 | 124 | 250 | 99.8% retention after 20,000 cycles | bohrium.com |
| CoS2:Ni17S18:Al2S3 thin film | 515 | - | - | - | researchgate.net |
Advanced Semiconductor Devices and Microelectronics
The semiconductor industry has identified aluminum sulfide as a material of interest for enhancing the performance and reliability of electronic components. echemi.comnanorh.com Its properties as a wide bandgap semiconductor make it suitable for specialized applications in next-generation devices. aip.org
Aluminum sulfide thin films are being explored as dielectric layers and passivation coatings in the fabrication of semiconductor devices. echemi.com As a dielectric, Al2S3 can function as an insulating layer, for instance, between a high-k dielectric material and a III-V semiconductor in transistors. aip.orgresearchgate.net This application is crucial for improving device performance. The inherent insolubility of Al2S3 contributes to the stability and durability of these thin films under diverse operating conditions. echemi.com
Thin films of Al2S3 can be deposited with high control over thickness and composition using techniques like Plasma-Enhanced Atomic Layer Deposition (PEALD), which is ideal for microelectronics applications. aip.org Research has demonstrated the successful deposition of amorphous Al2S3 thin films that are sensitive to moisture, necessitating a capping layer, such as zinc sulfide (ZnS), for protection and characterization. aip.orgresearchgate.net
| Property | Value / Description | Source |
| Material | Aluminum Sulfide (Al2S3) | funcmater.com |
| Band Gap | ~4.1 eV (wide bandgap semiconductor) | aip.org |
| Deposition Technique | Plasma Enhanced Atomic Layer Deposition (PEALD) | aip.org |
| Growth Rate (PEALD) | 1.2 Å/cycle (at 90 °C) | aip.org |
| Film Structure | Amorphous as deposited | aip.org |
| Application | Insulating interface layer, Dielectric layers, Passivation coatings | aip.orgechemi.comresearchgate.net |
The potential of aluminum sulfide extends to its integration into field-effect transistors (FETs). nanorh.com It can be used as an insulating interface layer in metal-insulator-semiconductor field-effect transistors (MISFETs). researchgate.netrsc.org
A notable study involved the fabrication of a cost-effective MISFET using tin (II) sulfide (SnS) as the active p-type layer, where a nanometer-thick aluminum sulfide layer was unintentionally grown at the interface. rsc.org This device exhibited promising electronic characteristics, demonstrating the viability of incorporating Al2S3 in FET architecture. rsc.org The results from this research highlight the potential for creating non-toxic and efficient MISFETs for power-electronic applications. rsc.org
| FET Performance Metric | Value | Source |
| Device Type | Metal-Insulator-Semiconductor Field-Effect Transistor (MISFET) | rsc.org |
| Active Layer | p-type Tin Sulfide (SnS) | rsc.org |
| Insulating Layer | Aluminum Sulfide (Al2S3) | rsc.org |
| Turn-on Voltage | 5.13 V | rsc.org |
| Rectification Factor | 1383 (at 6 V bias) | rsc.org |
| Leakage Current | ~10⁻⁹ A (at -10 V) | rsc.org |
Dielectric Layers and Passivation Coatings in Electronic Devices
Photonics and Optoelectronic Devices
Aluminum sulfide is a promising material for photonics and optoelectronics due to its unique optical properties, especially in nanoparticle form. nanorh.comaip.org Thin films of Al2S3 are being investigated for their potential use in the optoelectronics industry, including in solar cells and other devices. chemmethod.com
The distinct optical characteristics of Al2S3 nanoparticles make them suitable for applications in light-emitting devices (LEDs) and optical switches. nanorh.com Sulfide-based materials are of particular interest for their ability to provide broad-band, Eu²⁺-based red emission, which can be used as a color conversion material in white-light LEDs. researchgate.net Research into sulfide phosphors, including those containing aluminum, points toward their utility in various lighting and display applications. researchgate.netepo.org
The integration of aluminum sulfide into a range of photonic applications is an active area of research. nanorh.comaip.org Thin films of Al2S3 exhibit versatile electrical, optical, and structural properties that have been incorporated into devices like photodetectors. chemmethod.com
Studies on electrochemically deposited Al2S3 thin films have provided insights into their optical behavior. chemmethod.comchemmethod.com The band gap energy of these films can be tuned by adjusting the deposition temperature. chemmethod.comchemmethod.com For instance, films deposited between 323 K and 353 K showed band gaps ranging from 2.4 to 3.0 eV. chemmethod.comchemmethod.com These films demonstrate low transmittance in the visible spectrum and higher transmittance in the near-infrared region, with conductivity increasing with temperature, making them suitable for certain solar cell and photovoltaic applications. chemmethod.comchemmethod.com
| Optical Property of Al2S3 Thin Films | Finding | Source |
| Deposition Method | Electrodeposition | chemmethod.comchemmethod.com |
| Band Gap Energy | 2.4 - 3.0 eV (tunable with deposition temperature) | chemmethod.comchemmethod.com |
| Transmittance (Visible) | < 30% (520–720 nm) | chemmethod.comchemmethod.com |
| Transmittance (Near-Infrared) | < 60% (760–1200 nm) | chemmethod.comchemmethod.com |
| Highest Absorbance | At 380 nm (for sample deposited at 353 K) | chemmethod.comchemmethod.com |
| Potential Application | Solar cells, Photovoltaic devices | chemmethod.com |
Light-Emitting Devices (LEDs) and Optical Switches
Photocatalysis and Environmental Applications
Aluminum sulfide nanoparticles and their composites are emerging as valuable materials for photocatalysis and environmental remediation. nanorh.com Their high reactivity and semiconductor properties enable their use in processes like water splitting for clean energy production and water treatment for pollutant removal. nanorh.comnanorh.com
Research has shown that Al2S3 nanoparticles can act as a photocatalyst for hydrogen production from water splitting under light irradiation. nanorh.com Furthermore, nanocomposites of Al2S3 exhibit unique optical properties, such as absorption maxima at 353.04 nm and a calculated band gap of 2.51 eV, making them potentially valuable for photocatalytic applications.
A recent study focused on a novel g-C3N4/Al2S3 nanocomposite for photoelectrochemical water splitting. researchgate.net This composite demonstrated efficient and durable performance for both the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) in an alkaline medium, attributed to strong electronic coupling between the components. researchgate.net Another theoretical study proposed a two-dimensional Janus aluminum oxysulfide (Al2OS), derived from Al2S3, as a promising photocatalyst for hydrogen production, noting its suitable band edge positions for the HER. diva-portal.org
| Photocatalytic System | Application | Key Finding | Source |
| Al2S3 Nanoparticles | Water Splitting | Can be used as a photocatalyst for hydrogen production. | nanorh.com |
| g-C3N4/Al2S3 Nanocomposite | Photoelectrochemical Water Splitting | Low overpotentials of 111 mV for HER and 217 mV for OER. | researchgate.net |
| Janus Al2OS Monolayer | Hydrogen Evolution Reaction (HER) | Suitable band edge position and strong visible light harvesting. | diva-portal.org |
Hydrogen Production via Water Splitting
The quest for clean and sustainable energy has highlighted photocatalytic water splitting for hydrogen production as a promising technology. mdpi.comacs.orgmdpi.com In this context, aluminum sulfide, particularly in nanostructured forms, has been explored as a potential photocatalyst. researchgate.netnanorh.com The process involves using the energy from light to generate electron-hole pairs in a semiconductor material like Al₂S₃, which then drive the reduction of water to hydrogen and its oxidation to oxygen. mdpi.com
Recent studies have focused on enhancing the efficiency of Al₂S₃ by creating nanocomposites. A novel g-C₃N₄/Al₂S₃ nanocomposite, fabricated via a co-precipitation method, has shown significant promise for photoelectrochemical water splitting. researchgate.net This heterostructure demonstrates superior charge transport compared to its individual components and exhibits enhanced durability. researchgate.net Research into this composite for light-assisted Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) reported low overpotentials, indicating efficient catalytic activity. researchgate.net
Theoretical studies also support the potential of related materials. First-principles calculations on two-dimensional Janus aluminum oxysulfide (Al₂OS), derived from a binary aluminum sulfide (AlS) monolayer, suggest it could be an efficient photocatalyst for hydrogen production. The calculations indicate that the material's band edge position is suitable for the hydrogen evolution reaction under visible light.
Table 1: Performance of Al₂S₃-Based Photoelectrocatalysts for Water Splitting
| Catalyst System | Application | Key Findings | Reference |
|---|---|---|---|
| g-C₃N₄/Al₂S₃ Nanocomposite | Photoelectrochemical Water Splitting (HER/OER) | Achieved a current density of 10 mA cm⁻² at low overpotentials: 111 mV for HER and 217 mV for OER. Showed exceptional durability. | researchgate.net |
| Janus Al₂OS Monolayer | Photocatalytic Hydrogen Production (Theoretical) | Exhibits a suitable direct bandgap and band edge position for the hydrogen evolution reaction (HER). Gibbs free energy for hydrogen adsorption (ΔGH*) is calculated to be 0.97 eV. |
Degradation of Organic Pollutants and Industrial Effluents (e.g., Carboxylic Acids)
The photocatalytic properties of aluminum sulfide are also being harnessed for environmental remediation, specifically for the degradation of persistent organic pollutants in wastewater. rsc.orggoogle.commdpi.com Al₂S₃ nanoparticles, in particular, have been shown to be effective photocatalysts for breaking down harmful organic compounds into less toxic substances. asianpubs.orgresearchgate.net
Research has demonstrated the successful synthesis of Al₂S₃ nanoparticles via an electrochemical method for the photocatalytic degradation of various carboxylic acids, including trichloroacetic acid, chloroacetic acid, and acetic acid. asianpubs.org These nanoparticles, with an average crystal size of 25.76 nm and a band gap energy of 3.07 eV, are active under UV light. asianpubs.org The degradation kinetics were found to follow a first-order reaction model. asianpubs.orgscirp.org
To further improve efficiency, researchers have developed Al₂S₃/MoS₂ nanocomposites. researchgate.netscirp.org These composites exhibit enhanced photocatalytic activity, achieving a degradation efficiency of approximately 97.8% for the target carboxylic acids. scirp.org The mechanism involves the generation of reactive oxygen species on the surface of the photocatalyst, which then attack and decompose the organic pollutant molecules. mdpi.com The ultimate end products of this degradation are typically harmless substances like carbon dioxide (CO₂) and water (H₂O). rsc.org
Table 2: Photocatalytic Degradation of Carboxylic Acids using Al₂S₃-Based Nanomaterials
| Catalyst | Target Pollutants | Band Gap (eV) | Crystal Size (nm) | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| Al₂S₃ Nanoparticles | Trichloroacetic acid, Chloroacetic acid, Acetic acid | 3.07 | 25.76 | Effective degradation under UV light, kinetics studied. | asianpubs.org |
Catalysis and Industrial Chemical Processes
Aluminum sulfide serves as a catalyst and a chemical intermediate in various industrial processes. nanorh.comimarcgroup.com Its catalytic properties are utilized in specific organic synthesis reactions. nanorh.com Furthermore, Al₂S₃ is a precursor in the production of other aluminum-containing compounds. imarcgroup.com
One notable application stems from its high reactivity with water, which produces hydrogen sulfide (H₂S). imarcgroup.comwikipedia.org This reaction makes it a useful reagent in the chemical industry for sulfuration processes where a controlled source of H₂S is required. imarcgroup.com
In the broader context of industrial catalysis, alumina (B75360) (aluminum oxide, Al₂O₃), which can be produced from aluminum sulfide, is a critical component. mit.edu Alumina is widely used as a catalyst support for metals and metal sulfides due to its high surface area and stability. essentialchemicalindustry.orgmdpi.com For example, in the petroleum industry, alumina impregnated with platinum or rhenium is a bifunctional catalyst used in the reforming of naphtha to produce high-octane gasoline components. essentialchemicalindustry.org Various nickel sulfide catalysts supported on alumina are also used extensively in hydrodesulfurization and hydrodenitrogenation processes in petroleum refining. mdpi.comresearchgate.net
Potential in Quantum Computing Applications
The field of quantum computing relies on the development of highly specialized materials to build and operate quantum processors. highpurityaluminum.com While aluminum sulfide itself is not currently a primary component, the element aluminum is crucial, and the simulation of sulfide compounds represents an important application for quantum computers. elkamehr.comanalyticsdrift.com
High-purity aluminum is a key material for fabricating superconducting qubits, the fundamental units of a quantum computer. highpurityaluminum.comelkamehr.com Its ability to become superconducting at cryogenic temperatures allows for the creation of components like Josephson junctions, which are essential for controlling and manipulating quantum states with minimal energy loss. mit.eduelkamehr.com
A significant application of quantum computing is the simulation of complex molecules, a task that is intractable for classical computers. analyticsdrift.com Researchers have begun using quantum computers to model the behavior of chemical compounds relevant to next-generation technologies. For instance, the dipole moments of molecules such as lithium sulfide (Li₂S) and hydrogen sulfide (H₂S) have been simulated on quantum hardware. analyticsdrift.comibm.com These simulations are a step towards designing new materials for applications like advanced batteries. analyticsdrift.com As quantum computers become more powerful, their ability to precisely model complex sulfide materials could accelerate discovery in materials science.
Research in Metallurgy for High-Performance Materials
Aluminum sulfide chemistry is being explored as a novel route for the production of high-performance materials in metallurgy. mit.edu A promising area of research is the aluminothermic reduction of metal sulfides to create aluminum master alloys. mit.edu These master alloys are essential for tailoring the properties of aluminum for demanding applications in the aerospace and automotive industries. mit.edu
This process involves using aluminum to reduce a metal sulfide, such as manganese sulfide, to produce an aluminum-manganese alloy. mit.edu The volatile aluminum sulfide byproduct can be removed via reactive vacuum distillation, leading to high product yields. mit.edu Research has demonstrated the successful production of a 10 wt% manganese master alloy with a manganese yield exceeding 95%. mit.edu This sulfide-based route offers potential advantages over traditional methods, including process intensification and reduced economic and environmental costs. mit.edu
Beyond master alloys, metal sulfides in general are being intensely studied as high-performance materials, particularly as anodes for next-generation batteries, such as sodium-ion batteries, due to their high theoretical capacities. rsc.orgresearchgate.net Research into transition metal sulfides for supercapacitor electrodes also highlights their potential for high-performance energy storage. mdpi.com These broader trends in metal sulfide research may open future avenues for specific Al₂S₃-based materials in high-performance applications.
Future Research Directions and Challenges
Exploration of Novel Polymorphs and Metastable Phases with Tailored Properties
Aluminum sulfide (B99878) is known to exist in several crystalline forms, or polymorphs, including α, β, γ, and δ phases. wikipedia.org Each of these polymorphs exhibits distinct structural and physical properties. The most stable form, α-Al2S3, has a hexagonal structure. Annealing this alpha phase at several hundred degrees Celsius can produce the β and γ phases. wikipedia.org Applying pressure between 2 and 65 bar results in the δ-phase, which has a tetragonal structure. wikipedia.org
Future research will focus on the controlled synthesis of these known polymorphs and the discovery of new, potentially metastable, phases. The ability to selectively produce a specific polymorph is critical, as the properties are phase-dependent. For instance, the α-phase is a candidate for solid-state electrolytes due to its ionic conductivity, while the defect structure of the δ-phase may be advantageous for battery cathodes. The exploration of high-pressure and high-temperature synthesis conditions could lead to the discovery of novel polymorphs with tailored electronic, optical, and electrochemical properties. upv.es Research into stabilizing metastable phases, such as β-Al2S3 which is noted to be stabilized by carbon in steel, could open up new applications. researchgate.net
Table 1: Known Polymorphs of Aluminum Sulfide
| Phase | Crystal System | Key Characteristics |
|---|---|---|
| α-Al2S3 | Hexagonal | Most stable form at ambient conditions. |
| β-Al2S3 | Hexagonal | High-temperature phase. |
| γ-Al2S3 | Trigonal | Similar structure to γ-Al2O3. wikipedia.org |
Development of Advanced Precursors for Controlled Synthesis and Deposition
The synthesis of high-purity and well-defined aluminum sulfide materials, particularly in the form of thin films, is crucial for its application in electronics and energy storage. Atomic Layer Deposition (ALD) is a promising technique for depositing thin films with precise thickness and composition control. aip.orgaip.orgresearchgate.net The choice of precursors is critical in ALD. While trimethylaluminum (B3029685) (TMA) and hydrogen sulfide (H2S) are commonly used, this process can suffer from long purge times. aip.orghanyang.ac.kr
Future research is directed towards developing advanced precursors that offer better control over the deposition process and result in higher quality films. For example, tris(dimethylamido)aluminum has been investigated as an alternative aluminum precursor to overcome the limitations of TMA. acs.org The development of new sulfur precursors beyond H2S is also an active area of research. aip.org A deeper understanding of the surface chemistry and reaction mechanisms during ALD is essential for designing more efficient and effective precursor combinations. rsc.orgresearchgate.net This includes studying the ligand exchange reactions and the elimination of byproducts to ensure the growth of pure Al2S3 films. rsc.org
Engineering of Interfaces and Surface Modifications for Enhanced Performance
In many applications, the performance of aluminum sulfide is dictated by its interface with other materials. This is particularly true in energy storage devices like lithium-ion and aluminum-sulfur batteries, where the electrode-electrolyte interface plays a critical role. rsc.orgresearchgate.net Surface modifications and interface engineering are therefore key areas of future research.
Applying protective coatings to Al2S3 or modifying its surface can enhance its stability, improve charge transfer kinetics, and mitigate undesirable side reactions. acs.org For instance, in lithium-ion batteries, ALD has been used to apply nanoscale coatings on electrodes to improve performance. acs.org Similarly, in Al-S batteries, engineering the interface between the Al2S3 cathode and the electrolyte is crucial for improving cyclability and reducing polarization. rsc.org The use of techniques like ALD and molecular layer deposition (MLD) allows for the precise construction of artificial interfaces with tailored properties. rsc.org Research into different coating materials and deposition techniques will be vital for optimizing the performance of Al2S3-based devices.
Integration of Al2S3 in Complex Heterostructures and Multifunctional Composites
To unlock new functionalities and enhance existing properties, future research will increasingly focus on integrating aluminum sulfide into complex heterostructures and multifunctional composites. By combining Al2S3 with other materials, such as carbon nanotubes, graphene, or other metal sulfides, it is possible to create novel materials with synergistic properties. bohrium.comnih.gov
For example, Al2S3/carbon nanocomposites have shown promise as high-performance anode materials for lithium-ion batteries, exhibiting high specific capacity and excellent cycling stability. nih.gov The carbon matrix improves the electrical conductivity and accommodates the volume changes of Al2S3 during charging and discharging. Similarly, heterostructures of Al2S3 with other metal sulfides, like in ZnS-Al2S3 blends, are being explored for applications in solar cells as anti-reflection coatings. bohrium.com The synthesis and characterization of these complex materials, along with understanding the charge transport and interactions at the heterointerfaces, will be a major research focus. researchgate.netscirp.org
Refined Understanding of Reaction Kinetics and Thermodynamics for Specific Applications
A fundamental understanding of the reaction kinetics and thermodynamics of aluminum sulfide is essential for optimizing its synthesis and performance in various applications. researchgate.netadelaide.edu.au This includes studying the mechanisms of its formation from elemental aluminum and sulfur, a highly exothermic reaction, as well as its decomposition at high temperatures. wikipedia.orgvaia.com
For applications in batteries, understanding the electrochemical reaction pathways and the thermodynamics of the conversion of sulfur to aluminum sulfide is critical. researchgate.net Computational modeling, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms at the atomic level. rsc.orgresearchgate.net Experimental studies, including in-situ characterization techniques, are needed to validate theoretical predictions and to understand how factors like temperature, pressure, and the presence of catalysts influence reaction rates and equilibria. researchgate.net A more refined understanding in this area will enable the rational design of processes for specific applications, from energy storage to catalysis. ahpmat.com
Strategies for Mitigating Overpotentials in Electrochemical Al-S Systems
Aluminum-sulfur (Al-S) batteries are a promising next-generation energy storage technology due to the high theoretical energy density and the abundance and low cost of both aluminum and sulfur. researchgate.net However, a major challenge hindering their practical development is the high overpotential observed during charging and discharging. researchgate.netconfex.com This high overpotential, which represents a loss of energy, is attributed to the sluggish kinetics of the electrochemical reactions. researchgate.net
Future research will focus on developing strategies to mitigate these overpotentials. One promising approach is the use of redox mediators, which can act as electron shuttles to facilitate the electrochemical reactions. researchgate.net For example, the addition of iodide has been shown to significantly decrease the charging voltage of Al-S batteries. researchgate.net Another strategy involves the use of novel electrolyte formulations that can improve ion transport and reduce polarization. confex.com Furthermore, modifying the cathode architecture, for instance by incorporating catalysts or using nanostructured materials, can also help to lower the activation energy for the sulfur reduction and oxidation processes, thereby reducing overpotentials. rsc.org
Q & A
Basic: What are the primary synthesis methods for Al₂S₃, and how do reaction conditions influence product purity?
Al₂S₃ is typically synthesized via direct combination of aluminum and sulfur at elevated temperatures (e.g., >115°C) under inert conditions to prevent oxidation . However, impurities like Al₂O₃ may form if moisture is present. Alternative methods include electrochemical deposition for thin-film applications, which allows precise control over stoichiometry and morphology by adjusting voltage and electrolyte composition . For high-purity samples (>99.9%), vacuum-sealed ampoules or sulfur-rich environments are recommended to minimize side reactions .
Basic: How does Al₂S₃ react with water, and what precautions are necessary during handling?
Al₂S₃ undergoes hydrolysis in the presence of water, producing hydrogen sulfide (H₂S) and hydrated aluminum oxides:
This exothermic reaction necessitates storage in anhydrous environments (e.g., desiccators or inert gas-filled containers) and handling in fume hoods to avoid H₂S exposure . Discrepancies in reported solubility (e.g., "moderately soluble" vs. "insoluble") arise from rapid hydrolysis kinetics, which mask true solubility .
Advanced: What structural polymorphs of Al₂S₃ exist, and how do they impact material properties?
Al₂S₃ exhibits multiple polymorphs:
- α-Al₂S₃ : Hexagonal structure, stable at ambient conditions, wide bandgap (\sim4.5 eV), and ionic conductivity .
- β-Al₂S₃ : High-temperature hexagonal phase with distinct ionic mobility.
- γ-Al₂S₃ : Trigonal symmetry, observed under high-pressure synthesis.
- δ-Al₂S₃ : Tetragonal "spinel-defect" structure, synthesized at ambient pressure with unique charge transport properties .
Polymorph selection is critical for applications. For example, α-Al₂S₃ is preferred in solid-state electrolytes due to its ionic conductivity, while δ-Al₂S�3's defect structure enhances redox reversibility in battery cathodes . Characterization via Raman spectroscopy and X-ray diffraction is essential to confirm phase purity .
Advanced: How can computational methods resolve contradictions in Al₂S₃'s charge transport mechanisms?
Theoretical studies using density functional theory (DFT) reveal that α-Al₂S₃'s conductivity arises from ionic carriers (e.g., Al³⁺ vacancies) rather than polaronic hopping, contradicting earlier hypotheses. Hybrid functional calculations predict low activation energies (\sim0.3 eV) for Al³⁺ migration, aligning with experimental impedance spectroscopy data . Discrepancies in conductivity measurements (e.g., ionic vs. electronic) may stem from sulfur-rich grain boundaries or metastable polymorphs, requiring atomistic modeling coupled with in situ TEM for validation .
Basic: What role does Al₂S₃ play in aluminum-sulfur (Al-S) batteries, and what are key challenges?
Al₂S₃ serves as the cathode discharge product in Al-S batteries, with a theoretical capacity of 1,072 mAh/g. During discharge, sulfur reduces to Al₂S₃ via solid-state reactions, but poor reversibility limits cycle life (<20 cycles). Strategies to improve reversibility include:
- Confinement of Al₂S₃ in carbon matrices to shorten ion diffusion paths.
- Ionic liquid electrolytes (e.g., AlCl₃/EMImCl) to stabilize intermediate polysulfides .
Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling are critical for evaluating these strategies .
Advanced: How do synthesis routes affect Al₂S₃'s performance in catalytic applications?
Al₂S₃ synthesized via solvothermal methods exhibits higher surface area and catalytic activity in hydrogenation reactions compared to bulk samples. For example, Al₂S₃ nanoparticles (20–50 nm) show 80% conversion efficiency in H₂S decomposition, attributed to sulfur vacancy sites acting as active centers . X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis are recommended to correlate synthesis parameters (e.g., temperature, precursor ratio) with catalytic performance .
Basic: What spectroscopic techniques are most effective for characterizing Al₂S₃'s structural and electronic properties?
- Raman Spectroscopy : Identifies polymorphs via distinct vibrational modes (e.g., δ-Al₂S₃ peaks at 250–300 cm⁻¹) .
- X-ray Absorption Near-Edge Structure (XANES) : Probes Al and S coordination environments.
- Impedance Spectroscopy : Quantifies ionic conductivity in solid-state electrolytes .
Advanced: Why do experimental and theoretical bandgap values for Al₂S₃ differ, and how can this be mitigated?
DFT calculations using the PBE functional underestimate α-Al₂S₃'s bandgap (3.2 eV vs. experimental 4.5 eV). Hybrid functionals (e.g., HSE06) or GW approximations improve accuracy but require high computational resources. Discrepancies also arise from surface defects or adsorbed moisture, necessitating ultrahigh-vacuum conditions during optical measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
